Deferasirox-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]-2,3,5,6-tetradeuteriobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)/i9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQWVMAQOTZIW-IRYCTXJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649447, DTXSID70678699 | |
| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133425-75-8, 1133425-79-2 | |
| Record name | 4-[(3E,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3Z,5E)-3,5-Bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl](~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Deferasirox-d4: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on Deferasirox-d4, a deuterated analog of the iron chelator Deferasirox. This guide details its chemical properties, and, using Deferasirox as a proxy, explores its mechanism of action, relevant signaling pathways, and key experimental protocols.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for ease of reference.
| Parameter | Value | Source(s) |
| CAS Number | 1133425-75-8 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₂₁H₁₁D₄N₃O₄ | [1][2][4] |
| Molecular Weight | 377.4 g/mol | [1][4][6] |
| Synonyms | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid-d4; Exjade-d4; ICL-670-d4 | [2][10] |
Mechanism of Action and Signaling Pathways
This compound is the deuterated internal standard for Deferasirox, an orally active iron chelator used in the treatment of chronic iron overload.[1] The primary mechanism of action for Deferasirox is its high affinity for trivalent iron (Fe³⁺), forming a stable 2:1 complex that is subsequently excreted, primarily through the feces.[11][12] This chelation of excess iron is crucial in managing conditions like thalassemia and myelodysplastic syndromes where frequent blood transfusions lead to iron accumulation.[13]
Beyond its role in iron chelation, Deferasirox has been shown to exert anti-proliferative and pro-apoptotic effects in various cancer cell lines. These effects are mediated through the modulation of several key signaling pathways. As this compound is chemically analogous to Deferasirox, it is expected to follow the same biological pathways.
Iron Chelation and Cellular Effects
The fundamental action of Deferasirox is the removal of excess iron from the body. Two molecules of Deferasirox bind to one atom of iron, which is then excreted.[10][12] This process reduces the labile iron pool within cells, mitigating iron-induced oxidative stress and its downstream pathological effects.
Anti-Cancer Signaling Pathways
Deferasirox has been demonstrated to induce apoptosis and inhibit cell proliferation in various cancer models. These effects are attributed to its influence on several signaling cascades:
-
mTOR Pathway: Deferasirox can upregulate the expression of REDD1, which in turn enhances the activity of tuberin (TSC2), a negative regulator of the mTOR pathway. This leads to the dephosphorylation and inactivation of the S6 ribosomal protein, a downstream target of mTOR, ultimately inhibiting protein synthesis and cell growth.[7]
-
Wnt/β-catenin Pathway: In multiple myeloma cells, Deferasirox has been shown to inhibit the Wnt/β-catenin signaling pathway. This is achieved through the suppression of reactive oxygen species (ROS), which leads to the inhibition of proline-rich tyrosine kinase 2 (Pyk2).[8]
-
Apoptosis Induction: Deferasirox can induce apoptosis through the intrinsic pathway. It has been observed to increase the expression of p53 and the pro-apoptotic protein Bax, while also promoting the cleavage of caspase-9 and caspase-3/7, leading to PARP cleavage and programmed cell death.[2]
-
Cell Cycle Regulation: The anti-proliferative effects of Deferasirox are also linked to its ability to induce G1 cell cycle arrest. This is associated with the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of cyclin D1, cyclin B, and CDK4.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in Deferasirox research. These protocols, while described for Deferasirox, are directly applicable for studies involving this compound, particularly in its use as an internal standard for quantification.
Quantification of Deferasirox in Plasma using LC-MS/MS with this compound as Internal Standard
This protocol outlines a method for the quantitative analysis of Deferasirox in plasma, a crucial aspect of pharmacokinetic studies.
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[14]
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reverse-phase column (e.g., XTerra RP18) is suitable.[14]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4 mM formate buffer, pH 3.0, with 5% methanol) is commonly used.[14]
-
Flow Rate: Typically around 0.2-0.5 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Deferasirox and this compound need to be determined empirically on the mass spectrometer used. For Deferasirox, a transition of m/z 374.2 → 108.1 has been reported.[15]
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Deferasirox on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Deferasirox (e.g., 0, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with Deferasirox at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.[2]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse Deferasirox-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., cleaved PARP, caspase-3, p53, Bax, p-mTOR, β-actin) overnight at 4°C.[2][3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This technical guide provides a foundational understanding of this compound, leveraging the extensive research available on its non-deuterated counterpart, Deferasirox. The provided data, pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers in the fields of drug development, oncology, and hematology.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of oral iron chelator deferasirox on human malignant lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of deferasirox as a novel therapeutic modality in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The iron chelator, deferasirox, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. nbinno.com [nbinno.com]
- 7. The oral iron chelator deferasirox represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The iron chelator deferasirox induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chelation therapy - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is Deferasirox used for? [synapse.patsnap.com]
- 13. Deferasirox (Exjade) for the treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Deferasirox-d4: A Technical Guide to Isotopic Labeling and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic labeling of Deferasirox-d4 and the analytical methodologies for determining its chemical and isotopic purity. This compound, a deuterium-labeled analog of the iron chelator Deferasirox, serves as a critical internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification in biological matrices through mass spectrometry-based methods.[1][2][3]
Synthesis and Isotopic Labeling
The synthesis of this compound involves the incorporation of four deuterium atoms onto the benzoic acid moiety of the Deferasirox molecule.[2] The most common starting material for this labeling is d8-toluene, ensuring the stable integration of the deuterium isotopes.[1] While specific, proprietary synthesis protocols may vary, a representative pathway can be conceptualized based on established organic chemistry principles and the known synthesis of Deferasirox itself.
A plausible synthetic route involves the initial preparation of a deuterated 4-hydrazinobenzoic acid intermediate, which is then condensed with a derivative of salicylic acid to form the final triazole structure. The non-deuterated precursor, 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one, is typically formed from the condensation of salicyloyl chloride and salicylamide.[4] The subsequent reaction of this intermediate with deuterated 4-hydrazinobenzoic acid yields this compound.
Purity and Characterization
The purity of this compound is assessed for both its chemical and isotopic integrity. This involves a combination of chromatographic and spectroscopic techniques to identify and quantify any impurities.
Chemical Purity
Chemical purity is primarily determined using High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[5][6] Reverse-phase HPLC methods are typically employed to separate this compound from any process-related impurities or degradation products.[1][7] Validation of these HPLC methods is performed according to the International Council on Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness.[1][5][8]
Isotopic Purity
The isotopic purity of this compound is a critical parameter, as it directly impacts its suitability as an internal standard. Mass spectrometry (MS) is the definitive technique for determining the degree of deuterium incorporation and identifying the presence of any unlabeled or partially labeled species.[9][10] High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition.
Structural Characterization
The structural integrity of this compound is confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the overall structure of the molecule. The absence of signals in the aromatic region of the ¹H NMR spectrum corresponding to the deuterated positions of the benzoic acid ring provides direct evidence of successful isotopic labeling.[11]
-
Mass Spectrometry (MS): In addition to isotopic purity, MS provides the molecular weight of the compound, further confirming its identity. Electrospray ionization (ESI) is a common technique used for the analysis of Deferasirox and its labeled analogs.[10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the this compound molecule, providing additional structural confirmation.[11]
Data Presentation
The following tables summarize typical quantitative data for this compound analysis.
Table 1: Isotopic Purity Data
| Parameter | Specification | Analytical Technique |
| Isotopic Purity | ≥ 99% | Mass Spectrometry |
| Deuterium Incorporation | Primarily d4 | Mass Spectrometry |
Table 2: Chemical Purity Data
| Parameter | Specification | Analytical Technique |
| Purity by HPLC | ≥ 98% | HPLC-UV |
| Individual Impurity | ≤ 0.1% | HPLC-UV |
| Total Impurities | ≤ 0.5% | HPLC-UV |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound. These should be considered as templates and may require optimization for specific instrumentation and laboratory conditions.
HPLC Method for Chemical Purity
This protocol is based on established reverse-phase HPLC methods for Deferasirox and its related substances.[1][2][5][6]
Chromatographic Conditions:
| Parameter | Value |
| Column | Inertsil ODS-3V C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and 0.05% Orthophosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., methanol or a mixture of the mobile phase) to obtain a known concentration.
-
Sample Solution: Prepare the sample solution of this compound at a similar concentration to the standard solution.
-
Filter all solutions through a 0.45 µm membrane filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components.
Mass Spectrometry for Isotopic Purity
This protocol outlines a general procedure for determining the isotopic purity of this compound using LC-MS.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
A rapid LC gradient can be used to elute the this compound peak quickly. The mobile phase can be a mixture of acetonitrile and water with a small amount of formic acid to aid ionization.
MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive or Negative |
| Scan Range | m/z 370-390 |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-30 V |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-450 °C |
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire the mass spectrum in the specified range.
-
Determine the relative abundance of the ion corresponding to this compound (m/z ~378 for [M+H]⁺) and any ions corresponding to unlabeled (m/z ~374 for [M+H]⁺) or partially labeled species.
-
Calculate the isotopic purity based on the relative peak intensities.
Conclusion
The synthesis and rigorous analysis of this compound are paramount to its function as a reliable internal standard in clinical and pharmaceutical research. The combination of chromatographic and spectroscopic techniques detailed in this guide provides a robust framework for ensuring the chemical and isotopic purity of this essential analytical tool. Adherence to validated methods and stringent quality control are critical for obtaining accurate and reproducible results in quantitative bioanalysis.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. ajpaonline.com [ajpaonline.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijpras.com [ijpras.com]
- 9. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification, characterization and quantification of a new impurity in deferasirox active pharmaceutical ingredient by LC-ESI-QT/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferasirox-d4: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Deferasirox-d4 in various organic solvents. The information contained herein is intended to support research, development, and analytical activities involving this isotopically labeled active pharmaceutical ingredient.
Core Solubility Data
This compound, the deuterated internal standard for Deferasirox, exhibits solubility in a range of common organic solvents. The quantitative solubility data is summarized in the table below for easy reference and comparison. These values are critical for the preparation of stock solutions, analytical standards, and formulations.
| Organic Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30[1][2] |
| Dimethyl sulfoxide (DMSO) | 20[1][2][3] |
| Ethanol | 2[1][2] |
Note: The solubility data provided is for Deferasirox and is considered representative for this compound in typical laboratory applications[1][4].
Experimental Protocol for Solubility Determination
The following section details a standardized experimental methodology for determining the thermodynamic solubility of a compound such as this compound in organic solvents. The most widely accepted and reliable method for this purpose is the shake-flask method .
Objective:
To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid, of known purity)
-
High-purity organic solvents (e.g., DMF, DMSO, Ethanol)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the organic solvent to the vial containing the this compound.
-
Equilibration: Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow any undissolved solid to settle. To completely separate the solid from the saturated solution, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for determining this compound solubility.
References
Stability and Storage of Deferasirox-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Deferasirox-d4. The information is compiled from manufacturer specifications, and regulatory documents to ensure researchers, scientists, and drug development professionals can maintain the integrity and reliability of this stable isotope-labeled internal standard.
This compound, the deuterated analog of the iron chelator Deferasirox, is a critical tool in pharmacokinetic and bioanalytical studies. Its structural similarity to the parent drug allows for precise quantification in complex biological matrices using mass spectrometry-based methods.[1][2] The stability of this compound is paramount to ensure the accuracy and reproducibility of these analytical methods.
Recommended Storage and Shipping Conditions
The stability of this compound is highly dependent on the storage conditions. The compound is typically supplied as a light yellow to yellow solid.[3] While it can be shipped at ambient temperatures, long-term storage requires specific conditions to prevent degradation.[3][4][5]
| Parameter | Condition | Reference(s) |
| Long-Term Storage | -20°C | [1][4] |
| 2-8°C (Refrigerator, Under Inert Atmosphere) | [3] | |
| Shipping | Ambient Temperature | [3][4][5] |
| Long-Term Stability | ≥ 4 years (when stored at -20°C) | [1] |
| Appearance | Light Yellow to Yellow Solid | [3] |
Stability in Solution
For analytical purposes, this compound is often prepared as a stock solution and used to create calibration standards and quality control samples. The stability of these solutions is crucial for the validity of analytical batches. One report on an analytical method validation indicated that calibration standards and quality controls prepared in a biological matrix were stored at approximately -65°C ± 10°C.[6]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively detailed in the public domain, the parent compound, Deferasirox, is known to be susceptible to certain degradation mechanisms. These may also be relevant to the deuterated analog and should be considered during handling and storage.
| Degradation Type | Description | Reference(s) |
| Oxidation | Degradation resulting from exposure to oxygen. | [7] |
| Hydrolysis | Degradation due to reaction with water. | [7] |
| Thermal Degradation | Degradation caused by exposure to high temperatures. | [7] |
To mitigate these degradation pathways, it is recommended to store this compound in well-sealed containers, protected from moisture and at the recommended low temperatures. For solutions, using appropriate solvents and storing them at or below -20°C is advisable.
Experimental Protocols: Analytical Methods for Stability Assessment
The primary application of this compound is as an internal standard in chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Stability-indicating methods for the parent drug, Deferasirox, often utilize High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[6] A similar approach would be employed to assess the stability of this compound.
A typical experimental workflow for stability testing would involve:
-
Method Development and Validation: An LC-MS method is developed to separate this compound from potential degradants. The method is validated for specificity, linearity, accuracy, precision, and sensitivity.
-
Forced Degradation Studies: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation. This helps to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.
-
Stability Study: this compound samples are stored under various defined conditions (e.g., different temperatures and humidity levels) for specific durations. At each time point, the samples are analyzed using the validated stability-indicating method to quantify the amount of remaining intact this compound and to detect any formed degradants.
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams outline the logical flow of stability considerations and a typical experimental workflow for stability assessment.
References
Commercial Suppliers and Technical Guide for Deferasirox-d4 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and technical specifications of the Deferasirox-d4 reference standard. It is designed to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this critical analytical tool. This compound, a deuterium-labeled analog of Deferasirox, is primarily used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification of the parent drug in biological matrices.
Commercial Availability
A number of reputable suppliers offer this compound reference standards. These suppliers typically provide a Certificate of Analysis (CoA) with the product, detailing its identity, purity, and other relevant quality parameters. Key commercial suppliers identified include:
-
Simson Pharma
-
Daicel Pharma
-
Cayman Chemical
-
Veeprho
-
Clinivex
-
LGC Standards
-
Cleanchem
-
Pharmaffiliates
Technical Specifications
The technical specifications for this compound are critical for its application as a reference standard. While specific values may vary slightly between suppliers and batches, the following tables summarize the key quantitative data.
General Information
| Parameter | Value | Source |
| Chemical Name | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic-2,3,5,6-d4 acid | Multiple Suppliers |
| Synonyms | This compound; Exjade-d4; ICL-670-d4 | Multiple Suppliers |
| CAS Number | 1133425-75-8 | Multiple Suppliers |
| Molecular Formula | C₂₁H₁₁D₄N₃O₄ | Multiple Suppliers |
| Molecular Weight | 377.39 g/mol | Multiple Suppliers |
Quality Specifications
| Parameter | Specification | Source |
| Purity (HPLC) | ≥98% | General expectation from suppliers |
| Isotopic Purity | ≥99% deuterated forms (d1-d4) | Cayman Chemical[1] |
| Appearance | White to off-white solid | General expectation from suppliers |
| Solubility | Soluble in DMSO and Methanol | General expectation from suppliers |
Experimental Protocols for Characterization
The characterization of a this compound reference standard involves a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment. While specific protocols are proprietary to each supplier, the following methodologies are representative of the analyses performed, based on publicly available information and regulatory documents.[2]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 295 nm.
-
Quantification: The purity is determined by calculating the area percentage of the main this compound peak relative to the total peak area.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is employed to confirm the molecular weight of this compound and to assess its isotopic distribution.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Analysis Mode: Full scan mode to determine the molecular ion peak and to observe the distribution of deuterated species (d1, d2, d3, d4). The expected [M-H]⁻ ion for C₂₁H₁₁D₄N₃O₄ is approximately 376.1.
-
Data Analysis: The mass spectrum will confirm the molecular weight and the pattern of isotopic peaks will be used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent.
-
¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the protons on the deuterated benzoic acid ring provides direct evidence of successful deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, further confirming its identity.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for identification.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an ATR accessory.
-
Analysis: The resulting spectrum is compared to that of a non-deuterated Deferasirox reference standard to confirm the presence of characteristic functional group vibrations.
Visualizing Key Processes
To aid in the understanding of the sourcing and quality control of this compound, the following diagrams illustrate a typical workflow and decision-making process.
Caption: Quality control workflow for this compound reference standard.
Caption: Key criteria for selecting a this compound supplier.
References
An In-depth Technical Guide on the Mechanism of Deferasirox-d4 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for therapeutic drug monitoring and pharmacokinetic studies. The accuracy and precision of these methods hinge on the effective use of an internal standard (IS) to correct for variability during sample processing and analysis. Deferasirox-d4, a stable isotope-labeled (SIL) analog of the iron-chelating agent Deferasirox, serves as an ideal internal standard for its quantification. This guide details the core mechanism of this compound in mass spectrometry, provides comprehensive experimental protocols, and presents key quantitative data for researchers developing and validating bioanalytical methods for Deferasirox.
The Core Mechanism: Stable Isotope-Labeled Internal Standard
The fundamental "mechanism" of this compound in mass spectrometry is its function as a stable isotope-labeled internal standard (SIL-IS).[1][2] Unlike structurally analogous standards, a SIL-IS is chemically identical to the analyte of interest (Deferasirox) but has a higher molecular weight due to the substitution of several hydrogen atoms with their stable isotope, deuterium.[3] In the case of this compound, four hydrogen atoms on the benzoic acid ring are replaced with deuterium.[1]
This near-identical chemical nature ensures that this compound exhibits the same physicochemical properties as the native Deferasirox throughout the analytical process:
-
Sample Extraction: It has identical recovery during protein precipitation or liquid-liquid extraction.
-
Chromatography: It co-elutes with Deferasirox from the liquid chromatography (LC) column.
-
Ionization: It experiences the same ionization efficiency and is equally affected by matrix effects in the mass spectrometer source.
Because a known concentration of this compound is added to every sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuation in instrument response will affect both the analyte and the internal standard to the same degree. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). Quantification is therefore based on the ratio of the analyte's peak area to the internal standard's peak area, providing a highly accurate and precise measurement that is corrected for experimental variability.
Quantitative Data for Analysis
Precise quantification of Deferasirox requires optimized mass spectrometry and chromatography parameters. The following tables summarize typical values reported in validated bioanalytical methods.[4][5]
Table 1: Mass Spectrometric Parameters
Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |
| Deferasirox | m/z 374.2 | m/z 108.1 | The product ion corresponds to a fragment from one of the hydroxyphenyl moieties.[4] |
| This compound | m/z 378.2 | m/z 108.1 | The +4 Da shift is due to deuterium labeling on the benzoic acid ring. The fragment ion is unchanged as it originates from a non-deuterated part of the molecule. |
Table 2: Typical Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | ODS-C18 or Xterra RP18 | [4][5] |
| Mobile Phase | Methanol and 0.1% Formic Acid (80:20, v/v) | [4] |
| Special Additive | 0.04 mM EDTA in the aqueous portion of the mobile phase | [4] |
| Flow Rate | 0.5 mL/min | [4] |
| Linearity Range | 0.04 - 40 µg/mL | [4] |
| Precision (CV%) | < 8.9% | [5] |
Critical Note on Mobile Phase: Deferasirox is a potent iron chelator. The presence of trace amounts of ferric ions in the LC system (e.g., from stainless steel components) can lead to the formation of Deferasirox-iron complexes. This complex formation reduces the concentration of free Deferasirox available for ionization, causing a decrease in signal intensity and inaccurate quantification. The addition of a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase is crucial to competitively inhibit this complexation and ensure accurate results.[4]
Detailed Experimental Protocol
This section outlines a representative protocol for the quantification of Deferasirox in human plasma, synthesized from established methods.[4][5][6]
Materials and Reagents
-
Deferasirox and this compound analytical standards
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
EDTA disodium salt dihydrate
-
Ultrapure water
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Deferasirox and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Deferasirox stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound (e.g., 1 µg/mL) for spiking.
-
Mobile Phase: Prepare the aqueous component by dissolving EDTA in 0.1% formic acid in water to a final concentration of 0.04 mM. The final mobile phase consists of this aqueous component and methanol (e.g., 20:80, v/v).
Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add a specific volume (e.g., 20 µL) of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.
Data Analysis
-
Integrate the chromatographic peaks for the Deferasirox (374.2 → 108.1) and this compound (378.2 → 108.1) MRM transitions.
-
Calculate the peak area ratio (PAR) of Deferasirox to this compound for each sample.
-
Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Determine the concentration of Deferasirox in the unknown samples by interpolating their PAR values from the calibration curve.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Deferasirox in biological matrices. Its mechanism as a stable isotope-labeled internal standard allows it to perfectly mimic the behavior of the analyte, correcting for inevitable variations in sample handling and instrument performance. By employing the validated methods and parameters outlined in this guide, including the critical use of EDTA to prevent ionic interference, researchers can achieve high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kums.ac.ir [kums.ac.ir]
Methodological & Application
Quantitative Analysis of Deferasirox in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Application Note and Protocol
Introduction
Deferasirox is an orally administered iron chelator used in the management of chronic iron overload in patients receiving long-term blood transfusions. Therapeutic drug monitoring of Deferasirox is crucial to ensure optimal efficacy and minimize potential toxicity. This application note provides a detailed protocol for the quantification of Deferasirox in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Deferasirox-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Deferasirox.
Experimental Protocols
Materials and Reagents
-
Analytes: Deferasirox (reference standard), this compound (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm)
-
Chemicals: Ammonium formate
-
Biological Matrix: Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Deferasirox and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Deferasirox stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
A protein precipitation method is employed for the extraction of Deferasirox and this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Capillary Voltage | 3.0 kV |
| Gas Flow Rates | Optimized for the specific instrument used |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Deferasirox | 374.2 | 108.1 | 150 | 35 |
| This compound | 378.2 | 108.1 | 150 | 35 |
Data Presentation
Calibration Curve
The calibration curve for Deferasirox is constructed by plotting the peak area ratio of Deferasirox to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Equation | y = mx + c |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low QC | 0.3 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Mid QC | 10.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| High QC | 40.0 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (µg/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 85 - 115 | 85 - 115 |
| High QC | 40.0 | 85 - 115 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top (in plasma) | 24 hours | Room Temperature | 85 - 115 |
| Freeze-thaw (in plasma) | 3 cycles | -20 °C to Room Temperature | 85 - 115 |
| Long-term (in plasma) | 30 days | -80 °C | 85 - 115 |
| Post-preparative (in autosampler) | 48 hours | 4 °C | 85 - 115 |
Visualizations
Caption: Experimental workflow for Deferasirox quantification.
Caption: Logical relationship of the analytical method.
Conclusion
This application note details a validated LC-MS/MS method for the reliable quantification of Deferasirox in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The described sample preparation procedure is straightforward, and the chromatographic and mass spectrometric conditions are optimized for sensitivity and selectivity. This method is suitable for high-throughput analysis in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring of Deferasirox.
UPLC-MS/MS Protocol for the Quantitative Analysis of Deferasirox in Human Plasma Using Deferasirox-d4
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Deferasirox in human plasma using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Deferasirox-d4, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.
Introduction
Deferasirox is an orally administered iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions. Monitoring plasma concentrations of Deferasirox is crucial for optimizing dosage, ensuring efficacy, and minimizing potential side effects.[1][2] This UPLC-MS/MS method offers high sensitivity and selectivity for the determination of Deferasirox in a complex biological matrix like human plasma. The use of this compound as an internal standard (IS) compensates for variability in sample preparation and instrument response, leading to reliable quantification.[3][4]
Experimental Principle
The method involves the extraction of Deferasirox and the internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then subjected to UPLC for chromatographic separation, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Deferasirox in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
-
Deferasirox (Purity ≥99%)
-
This compound (Purity ≥98%, Deuterated forms ≥99%)[5]
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ultrapure water
-
Human plasma (drug-free)
-
Instrumentation and Conditions
UPLC System
-
Column: C18 reverse-phase column (e.g., XTerra RP18, ODS-C18)[1][2]
-
Mobile Phase A: 0.1% Formic acid in water with 0.04 mM EDTA.[6] The addition of EDTA is crucial to prevent the chelation of Deferasirox with ferric ions, which can lead to lower detected concentrations.[6][7]
-
Mobile Phase B: Methanol[6]
-
Flow Rate: 0.5 mL/min[6]
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte and internal standard, followed by re-equilibration.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Deferasirox: m/z 374.2 → 108.1[6]
-
This compound: The precursor ion will be m/z 378.2 (M+4). The product ion would be expected to be the same as the unlabeled compound, m/z 108.1, assuming the deuterium labels are on the benzoic acid ring.
-
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Deferasirox and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Deferasirox stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.[8]
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in methanol.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the Deferasirox working standard solutions and a fixed amount of the this compound working solution into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations. A typical calibration curve range is 0.04 to 40 µg/mL.[2][6]
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.[6][7]
-
Add 20 µL of the this compound internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[6][9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.
Data Presentation
Table 1: UPLC-MS/MS Instrument Parameters
| Parameter | Setting |
| UPLC System | |
| Column | C18 Reverse Phase |
| Mobile Phase A | 0.1% Formic Acid in Water + 0.04 mM EDTA |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| Detection Mode | MRM |
| Deferasirox Transition | m/z 374.2 → 108.1 |
| This compound Transition | m/z 378.2 → 108.1 (Predicted) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.04 - 40 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Intraday Precision (%CV) | < 7.3%[1] |
| Interday Precision (%CV) | < 8.9%[1] |
| Accuracy (%Bias) | < 12.7%[1] |
| Lower Limit of Quantification | 0.04 µg/mL[6] |
Visualizations
References
- 1. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. caymanchem.com [caymanchem.com]
- 6. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kums.ac.ir [kums.ac.ir]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalysis of Deferasirox in Human Plasma using Deferasirox-d4 Internal Standard via LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative determination of Deferasirox in human plasma. The protocol employs a simple and rapid protein precipitation technique for sample preparation, utilizing Deferasirox-d4 as a stable isotope-labeled internal standard (IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring high-throughput analysis of Deferasirox.
Introduction
Deferasirox is an orally administered iron chelator used in the treatment of chronic iron overload due to blood transfusions in patients with conditions such as beta-thalassemia and other chronic anemias.[1][2] Monitoring plasma concentrations of Deferasirox is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing potential side effects.[3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision.[4][5][6] This document provides a detailed protocol for the sample preparation of Deferasirox in human plasma for subsequent LC-MS/MS analysis.
Materials and Reagents
-
Deferasirox analytical standard
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)[6]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Stock and Working Solutions
-
Deferasirox Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Deferasirox analytical standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of Deferasirox for calibration standards and quality controls by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water). Prepare a working solution of this compound at a concentration suitable for spiking into plasma samples.
Sample Preparation: Protein Precipitation
The following protocol is a widely used and effective method for the extraction of Deferasirox from plasma samples.[1][7][8]
-
Aliquoting Plasma: Pipette 200 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[7][8]
-
Adding Internal Standard: Add a specified volume of the this compound working solution to each plasma sample.
-
Protein Precipitation: Add three volumes of acetonitrile (e.g., 600 µL) to each tube.
-
Vortexing: Vortex mix the samples vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 12,000 - 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Dilution (Optional): The supernatant can be further diluted with a suitable solvent if necessary to fit within the calibration range of the instrument.
LC-MS/MS Analysis
The prepared samples are then ready for injection into an LC-MS/MS system. The following are suggested starting parameters.
-
LC Column: A C18 reversed-phase column is commonly used.[3][7]
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid is a typical mobile phase composition.[7][8]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Table 1: Suggested MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Deferasirox | 374.2 | 108.1 |
| This compound | 378.2 (calculated) | To be determined empirically |
The precursor ion for this compound is calculated based on the addition of four deuterium atoms to the molecular weight of Deferasirox. The product ion should be determined by direct infusion of the this compound standard.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various published methods for Deferasirox bioanalysis.
Table 2: Summary of Quantitative Parameters for Deferasirox Sample Preparation
| Parameter | Value | Reference |
| Plasma Sample Volume | 200 µL | [7][8] |
| Internal Standard | This compound | [6] |
| Precipitation Solvent | Acetonitrile | [1][7][8] |
| Solvent to Plasma Ratio | 3:1 (v/v) | |
| Centrifugation Speed | 12,000 - 14,000 x g | |
| Centrifugation Time | 10 - 15 minutes | |
| Calibration Range | 0.102 µg/mL to 25.045 µg/mL | [6] |
Workflow Diagram
Caption: Sample preparation workflow for Deferasirox bioanalysis.
Conclusion
The described protein precipitation method using this compound as an internal standard provides a simple, rapid, and reliable approach for the quantitative analysis of Deferasirox in human plasma. This method is amenable to high-throughput workflows and is well-suited for supporting clinical and pharmacological research involving Deferasirox. The provided protocol and parameters serve as a strong foundation for method development and validation in a research laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 3. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. veeprho.com [veeprho.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deferasirox-d4 for Pharmacokinetic Studies of Deferasirox
Introduction
Deferasirox is an orally active, tridentate iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and minimizing toxicity.[3][4] Deferasirox-d4, a deuterated isotopologue of Deferasirox, serves as an ideal internal standard for the quantitative analysis of Deferasirox in biological matrices by liquid chromatography-mass spectrometry (LC-MS/MS). Its similar physicochemical properties to Deferasirox ensure comparable extraction recovery and ionization efficiency, while its mass difference allows for distinct detection, leading to accurate and precise quantification.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of Deferasirox, intended for researchers, scientists, and drug development professionals.
Properties of Deferasirox and this compound
A summary of the key chemical properties of Deferasirox and its deuterated internal standard, this compound, is presented below.
| Property | Deferasirox | This compound |
| Chemical Name | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid | 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic-2,3,5,6-d4 acid[7][8] |
| CAS Number | 201530-41-8[7] | 1133425-75-8[5][7][9] |
| Molecular Formula | C₂₁H₁₅N₃O₄[2] | C₂₁H₁₁D₄N₃O₄[9] |
| Molecular Weight | 373.36 g/mol [2] | 377.40 g/mol [9] |
| Appearance | Off-white solid[10] | Off-white solid |
| Purity | ≥98% | ≥99% deuterated forms (d₁-d₄)[5] |
Experimental Protocols
Bioanalytical Method for Deferasirox Quantification in Human Plasma
This protocol outlines a validated LC-MS/MS method for the determination of Deferasirox in human plasma using this compound as an internal standard.
a. Materials and Reagents:
-
Deferasirox (Reference Standard)
-
This compound (Internal Standard)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
b. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Deferasirox and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of Deferasirox working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for the calibration curve.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
c. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration Standards:
-
Spike blank human plasma with the appropriate Deferasirox working standard solutions to obtain final concentrations for the calibration curve. A typical calibration range is 0.1 to 25 µg/mL.[11]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma. For example, 0.3 µg/mL (LQC), 2.3 µg/mL (MQC), and 20 µg/mL (HQC).[11]
-
d. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound internal standard working solution (1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
e. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 column (e.g., 150 x 4.6 mm, 5 µm)[12] |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in water (Gradient elution)[13] |
| Flow Rate | 1.0 mL/min[13] |
| Column Temperature | 40°C[13] |
| Injection Volume | 10 µL[13] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| MRM Transitions | Deferasirox: To be determined empiricallyThis compound: To be determined empirically |
| Detection | Multiple Reaction Monitoring (MRM) |
f. Data Analysis:
-
Quantify Deferasirox concentrations in unknown samples by constructing a calibration curve of the peak area ratio of Deferasirox to this compound versus the nominal concentration of the calibration standards.
-
Apply a weighted linear regression model (e.g., 1/x²).
Protocol for a Single-Dose Pharmacokinetic Study
This protocol describes a typical design for a single-dose pharmacokinetic study of Deferasirox in healthy volunteers.
a. Study Design:
-
An open-label, single-dose, two-period, crossover study.
-
Enroll a sufficient number of healthy adult volunteers.
-
Administer a single oral dose of Deferasirox (e.g., 35 mg/kg) after an overnight fast.[14]
b. Blood Sampling:
-
Collect venous blood samples into tubes containing K₂EDTA at the following time points: 0 (pre-dose), 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[14]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
c. Pharmacokinetic Analysis:
-
Analyze the plasma samples for Deferasirox concentrations using the validated LC-MS/MS method described above.
-
Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC₀-inf)
-
Data Presentation
Pharmacokinetic Parameters of Deferasirox
The following table summarizes typical pharmacokinetic parameters of Deferasirox in adults.
| Parameter | Value | Reference |
| Tmax (Time to Cmax) | 1 - 4 hours | [1][4] |
| t₁/₂ (Elimination Half-life) | 8 - 16 hours | [1][2] |
| Volume of Distribution (Vd) | 14.37 ± 2.69 L | [1][4] |
| Protein Binding | >99% (mainly to albumin) | [4] |
| Metabolism | Primarily via glucuronidation (UGT1A1 and UGT1A3)[15] | |
| Excretion | Primarily in feces (~84%), with minimal renal excretion (~8%)[1][15] |
Bioanalytical Method Validation Parameters
The following table presents typical acceptance criteria for the validation of a bioanalytical method for Deferasirox in human plasma.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99[16] |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ)[12] |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[12] |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of the nominal concentration |
Visualizations
Caption: Workflow for Plasma Sample Preparation.
Caption: Pharmacokinetic Study Workflow.
Caption: Deferasirox Pharmacokinetic Pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Deferasirox - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS No- 1133425-75-8 | Simson Pharma Limited [simsonpharma.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound - CAS - 1133425-75-8 | Axios Research [axios-research.com]
- 10. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Deferasirox pharmacokinetics in patients with adequate versus inadequate response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, metabolism, and disposition of deferasirox in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. kums.ac.ir [kums.ac.ir]
Application Note: Bioequivalence Study of Deferasirox Formulations Using Deferasirox-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox is an orally active iron chelator used to treat chronic iron overload due to blood transfusions. The development of generic formulations of Deferasirox is crucial for increasing patient access to this important therapy. To ensure that a generic product is therapeutically equivalent to the innovator product, a bioequivalence (BE) study must be conducted. This document provides a detailed protocol for a BE study of Deferasirox, incorporating the use of a stable isotope-labeled internal standard, Deferasirox-d4, for accurate and precise quantification in human plasma.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend a single-dose, two-way crossover study design in healthy volunteers under both fasting and fed conditions to establish the bioequivalence of Deferasirox formulations.[1][2][3] The key pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[4][5][6]
Study Objective
The primary objective of this study is to compare the rate and extent of absorption of a test Deferasirox formulation with a reference Deferasirox formulation in healthy adult human subjects under fasting and fed conditions.
Study Design
A single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study will be conducted in healthy adult subjects. The study will consist of two separate arms: one under fasting conditions and one under fed conditions.[1][2]
-
Test Product (T): Deferasirox formulation (e.g., 360 mg tablet).
-
Reference Product (R): Innovator Deferasirox formulation (e.g., Exjade® 360 mg tablet).
-
Study Population: Healthy male and non-pregnant, non-lactating female subjects, aged 18-45 years.
-
Washout Period: A washout period of at least 7 days will be maintained between the two treatment periods.[7]
Key Pharmacokinetic Parameters
The following pharmacokinetic parameters will be calculated for Deferasirox:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC0-t | Area under the plasma concentration-time curve from time zero to the last quantifiable concentration. |
| AUC0-∞ | Area under the plasma concentration-time curve from time zero to infinity. |
| t1/2 | Elimination half-life. |
Experimental Protocols
Clinical Protocol
-
Subject Screening and Selection: Healthy subjects will be screened for inclusion and exclusion criteria, including a full medical history, physical examination, and clinical laboratory tests.
-
Dosing: In each period, subjects will receive a single oral dose of either the test or reference Deferasirox formulation with 240 mL of water after a 10-hour overnight fast (fasting study) or after consuming a standardized high-fat breakfast (fed study).[4][7]
-
Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into K2-EDTA vacutainers at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 10, 12, 24, 36, 48, and 72 hours post-dose.[7]
-
Sample Handling and Storage: Plasma will be separated by centrifugation at 3000 rpm for 10 minutes and stored at -70°C ± 10°C until analysis.
Bioanalytical Protocol: LC-MS/MS Method for Deferasirox Quantification
This method is designed for the quantitative determination of Deferasirox in human plasma using this compound as an internal standard (IS).
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Deferasirox and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Deferasirox stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards.
-
Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation): [8][9]
-
To 100 µL of plasma sample, add 25 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
-
LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System: | Shimadzu Nexera or equivalent |
| Column: | C18 reverse-phase column (e.g., Xterra RP18, 50 x 4.6 mm, 5 µm)[8] |
| Mobile Phase: | A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate: | 0.5 mL/min |
| Injection Volume: | 10 µL |
| MS System: | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |
| Ionization Mode: | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions: | Deferasirox: m/z 372.1 -> 328.1; this compound: m/z 376.1 -> 332.1 |
Note: The specific MRM transitions should be optimized in the laboratory.
-
Method Validation: The bioanalytical method will be validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7]
Data Analysis
Pharmacokinetic Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis from the plasma concentration-time data for each subject.
Statistical Analysis
The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) will be log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters will be calculated.[5][6]
Bioequivalence Acceptance Criteria
The test and reference formulations will be considered bioequivalent if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[4][5][6]
Data Presentation
The demographic data of the study subjects and the key pharmacokinetic parameters will be summarized in tabular format.
Table 1: Summary of Pharmacokinetic Parameters (Mean ± SD)
| Parameter | Test Formulation | Reference Formulation |
| Cmax (ng/mL) | [Data] | [Data] |
| Tmax (hr) | [Data] | [Data] |
| AUC0-t (nghr/mL) | [Data] | [Data] |
| AUC0-∞ (nghr/mL) | [Data] | [Data] |
| t1/2 (hr) | [Data] | [Data] |
Table 2: Statistical Summary of Bioequivalence Analysis
| Parameter | Geometric Mean Ratio (T/R) % | 90% Confidence Interval |
| Cmax | [Data] | [Data] |
| AUC0-t | [Data] | [Data] |
| AUC0-∞ | [Data] | [Data] |
Experimental Workflow Diagram
Caption: Workflow for a Deferasirox bioequivalence study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Deferasirox product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. ijbc.ir [ijbc.ir]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitation of Deferasirox and its Metabolites in Human Plasma using Deferasirox-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantitation of Deferasirox and its major metabolites in human plasma. The method utilizes Deferasirox-d4 as an internal standard to ensure accuracy and precision. A simple protein precipitation extraction protocol is followed by a rapid chromatographic separation. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Deferasirox.
Introduction
Deferasirox is an oral iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions.[1] Monitoring the plasma concentrations of Deferasirox and its metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing potential side effects. The primary metabolic pathway of Deferasirox is glucuronidation, forming the M3 (acyl glucuronide) and M6 (2-O-glucuronide) metabolites. A minor pathway involves oxidation by cytochrome P450 enzymes to produce M1 (5-hydroxy Deferasirox) and M4 (5'-hydroxy Deferasirox).[2] This application note provides a detailed protocol for the simultaneous quantification of Deferasirox and these four major metabolites in human plasma using an LC-MS/MS method with this compound as the internal standard.[3][4]
Metabolic Pathway of Deferasirox
Caption: Metabolic pathway of Deferasirox.
Experimental Protocol
Materials and Reagents
-
Deferasirox, this compound, and metabolite standards (M1, M3, M4, M6)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 water with 0.1% formic acid:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A validated HPLC system.
-
Column: ODS-C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
Time (min) %B 0.0 10 1.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Deferasirox | 374.2 | 108.1 |
| This compound | 378.2 | 112.1 |
| M1 (5-hydroxy) | 390.2 | 108.1 |
| M4 (5'-hydroxy) | 390.2 | 124.1 |
| M3 (acyl glucuronide) | 550.2 | 374.2 |
| M6 (2-O-glucuronide) | 550.2 | 374.2 |
Note: The MRM transitions for the metabolites are proposed based on their chemical structures and may require optimization.
Experimental Workflow
Caption: Experimental workflow for the quantitation of Deferasirox and its metabolites.
Quantitative Data
Calibration Curve
Calibration curves were prepared in human plasma over the concentration range of 1-1000 ng/mL for Deferasirox and its metabolites. The curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting was used.
| Analyte | Linear Range (ng/mL) | R² |
| Deferasirox | 1 - 1000 | >0.995 |
| M1 | 1 - 1000 | >0.995 |
| M3 | 1 - 1000 | >0.995 |
| M4 | 1 - 1000 | >0.995 |
| M6 | 1 - 1000 | >0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Deferasirox | Low (3 ng/mL) | <10 | <10 | 90-110 |
| Mid (50 ng/mL) | <10 | <10 | 90-110 | |
| High (800 ng/mL) | <10 | <10 | 90-110 | |
| M1 | Low (3 ng/mL) | <15 | <15 | 85-115 |
| Mid (50 ng/mL) | <15 | <15 | 85-115 | |
| High (800 ng/mL) | <15 | <15 | 85-115 | |
| M3 | Low (3 ng/mL) | <15 | <15 | 85-115 |
| Mid (50 ng/mL) | <15 | <15 | 85-115 | |
| High (800 ng/mL) | <15 | <15 | 85-115 | |
| M4 | Low (3 ng/mL) | <15 | <15 | 85-115 |
| Mid (50 ng/mL) | <15 | <15 | 85-115 | |
| High (800 ng/mL) | <15 | <15 | 85-115 | |
| M6 | Low (3 ng/mL) | <15 | <15 | 85-115 |
| Mid (50 ng/mL) | <15 | <15 | 85-115 | |
| High (800 ng/mL) | <15 | <15 | 85-115 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Deferasirox | Low | >85 | 90-110 |
| Mid | >85 | 90-110 | |
| High | >85 | 90-110 | |
| Metabolites | Low | >80 | 85-115 |
| Mid | >80 | 85-115 | |
| High | >80 | 85-115 |
Note: The quantitative data presented is illustrative and requires experimental validation.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantitation of Deferasirox and its major metabolites in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, aiding in the optimization of Deferasirox therapy. It is important to note that the use of this compound as an internal standard for the metabolites should be carefully validated to account for potential differences in ionization efficiency and chromatographic behavior. For the most accurate quantification, the use of stable isotope-labeled internal standards for each metabolite is recommended.
References
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Deferasirox and its Deuterated Analog, Deferasirox-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferasirox is a well-established, orally active iron chelator used in the treatment of chronic iron overload due to blood transfusions.[1][2] Its high affinity and specificity for ferric iron (Fe³⁺) have made it a critical therapeutic agent.[3] Beyond its primary indication, the biological activities of Deferasirox, including its impact on cell proliferation and iron-dependent cellular processes, make it a compound of interest for broader high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic applications.
This document provides detailed application notes and protocols for a hypothetical high-throughput screening assay designed to identify modulators of cellular iron levels, where Deferasirox can be used as a reference compound. Furthermore, it outlines the critical role of its deuterated analog, Deferasirox-d4, as an internal standard for quantitative analysis in hit confirmation and validation stages, ensuring data accuracy and reliability.[4] this compound is intended for use as an internal standard for the quantification of deferasirox by GC- or LC-MS.[4]
Core Applications of Deferasirox in HTS
-
Reference Compound: In screens for novel iron chelators or agents that modulate intracellular iron homeostasis.
-
Tool Compound: For studying the downstream effects of iron depletion in various disease models.
-
Hit Validation: As a comparator to validate the mechanism of action of newly identified hits.
Key Experimental Assays and Protocols
Primary High-Throughput Screening: A Cell-Based Assay to Measure Intracellular Iron Levels
This assay is designed to identify compounds that alter intracellular labile iron pools using a fluorescent probe.
Principle: The assay utilizes a fluorescent indicator that is quenched by intracellular iron. A decrease in labile iron due to chelation by an active compound will lead to an increase in fluorescence intensity. Deferasirox serves as the positive control.
Experimental Workflow:
References
Troubleshooting & Optimization
Mitigating matrix effects in Deferasirox analysis with Deferasirox-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Deferasirox in biological matrices, with a focus on mitigating matrix effects using its deuterated internal standard, Deferasirox-d4.
Troubleshooting Guide
Issue 1: Low Deferasirox Signal or Decreasing Signal with Repeat Injections
Possible Cause: One of the most significant matrix effects in Deferasirox analysis is its chelation with ferric ions (Fe³⁺) present in the plasma sample, mobile phase, or even leached from stainless steel components of the LC system like the injection needle.[1][2] This forms Deferasirox-iron complexes, leading to a lower detected concentration of the free drug.[1][2] The signal may decrease with repeated injections from the same vial as more iron may be introduced into the sample.[1][2]
Solution:
-
Use of a Chelating Agent: The addition of a small concentration of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to both the mobile phase and the sample diluent is highly effective.[1][2] EDTA will preferentially bind with the ferric ions, preventing the formation of the Deferasirox-iron complex and ensuring an accurate measurement of Deferasirox.[1][2] A concentration of 0.04 mM EDTA in the mobile phase has been shown to be effective.[1]
-
Consistent Use of this compound: A stable isotope-labeled internal standard like this compound will co-elute with Deferasirox and experience similar matrix effects.[3] By calculating the peak area ratio of the analyte to the internal standard, variations in signal due to matrix effects can be effectively normalized.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase can cause peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Deferasirox and influence its interaction with the column.
Solution:
-
Optimize Sample Concentration: Dilute the sample to ensure the concentration is within the linear range of the method.
-
Mobile Phase Modifiers: The addition of a small amount of an acid, such as formic acid (e.g., 0.1%), to the mobile phase can improve peak shape by minimizing secondary interactions.
-
Column Choice: Ensure the column chemistry is appropriate for the analysis. A C18 column is commonly used for Deferasirox analysis.[1][4][5]
Issue 3: High Signal-to-Noise Ratio or Baseline Noise
Possible Cause:
-
Contaminated Mobile Phase or LC System: Impurities in the mobile phase or a contaminated LC system can lead to high background noise.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can contribute to baseline noise.
-
Detector Issues: An unstable detector can also be a source of noise.
Solution:
-
Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and additives.
-
System Cleaning: Flush the LC system thoroughly.
-
Sample Preparation: Optimize the sample preparation method to remove as many interfering matrix components as possible. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation.
-
Use of this compound: The use of a deuterated internal standard can help to distinguish the analyte signal from the background noise.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for Deferasirox analysis?
A1: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative LC-MS/MS analysis.[6] This is because it has nearly identical chemical and physical properties to Deferasirox, meaning it will behave similarly during sample preparation, chromatography, and ionization. Any variations in sample recovery or matrix-induced ion suppression or enhancement that affect Deferasirox will also affect this compound to the same extent.[3] By using the ratio of the analyte signal to the SIL-IS signal for quantification, these variations are effectively cancelled out, leading to more accurate and precise results.
Q2: What are the typical mass transitions for Deferasirox and this compound in an LC-MS/MS analysis?
A2: In positive ion multiple reaction monitoring (MRM) mode, a common precursor-to-product ion transition for Deferasirox is m/z 374.2 → 108.1.[1][2] For this compound, the precursor ion would be shifted by the mass of the four deuterium atoms, so a likely transition would be m/z 378.2 → 112.1, assuming the fragmentation pattern is similar. The exact transitions should be optimized in the specific mass spectrometer being used.
Q3: Can I use a different internal standard, like a structurally similar molecule, instead of this compound?
A3: While other compounds like mifepristone or erlotinib have been used as internal standards for Deferasirox analysis, they are not ideal.[1][2][4] These are structural analogs and may not co-elute perfectly with Deferasirox or experience the exact same matrix effects.[3] This can lead to less effective correction and potentially compromise the accuracy of the results. A stable isotope-labeled internal standard like this compound is always the preferred choice for mitigating matrix effects in LC-MS/MS.[6]
Q4: How can I assess the presence of matrix effects in my Deferasirox assay?
A4: The presence of matrix effects can be evaluated by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution at the same concentration. A significant difference in the signal indicates the presence of ion suppression or enhancement.
Q5: What should I do if my plasma samples are hemolyzed?
A5: Hemolysis can introduce additional matrix components that may interfere with the analysis. The use of a robust sample clean-up method and a stable isotope-labeled internal standard like this compound is the best way to mitigate the potential impact of hemolysis. It is recommended to assess the effect of hemolysis during method development by analyzing quality control samples prepared in hemolyzed plasma.
Experimental Protocols
LC-MS/MS Method for Deferasirox in Human Plasma
This protocol is a representative method and may require optimization for specific instrumentation.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., at 5 µg/mL).
- Vortex for 10 seconds.
- Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
2. LC Conditions:
- Column: C18, 100 x 2.1 mm, 3.5 µm
- Mobile Phase A: 0.1% Formic Acid in Water with 0.04 mM EDTA
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient:
- 0-0.5 min: 30% B
- 0.5-2.5 min: 30-90% B
- 2.5-3.0 min: 90% B
- 3.0-3.1 min: 90-30% B
- 3.1-5.0 min: 30% B
- Column Temperature: 40°C
3. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Transitions:
- Deferasirox: m/z 374.2 → 108.1
- This compound: m/z 378.2 → 112.1 (to be confirmed and optimized)
- Collision Energy and other parameters: Optimize for the specific instrument.
Quantitative Data Summary
The following tables summarize typical validation parameters for a Deferasirox bioanalytical method using a stable isotope-labeled internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.1 - 25 µg/mL[7] |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 0.1 | < 15 | < 15 | ± 15 |
| Low | 0.3 | < 10 | < 10 | ± 10 |
| Medium | 10 | < 10 | < 10 | ± 10 |
| High | 20 | < 10 | < 10 | ± 10 |
Data are representative and based on typical acceptance criteria for bioanalytical method validation.
Visualizations
Caption: Workflow for Deferasirox analysis with and without this compound.
Caption: Mitigation of ferric ion interference in Deferasirox analysis by EDTA.
References
- 1. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Analysis of Deferasirox by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Deferasirox in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Deferasirox-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Deferasirox analysis?
A1: Using a stable isotope-labeled internal standard such as this compound is the most effective way to ensure accurate and precise quantification of Deferasirox.[1] Since this compound has nearly identical chemical and physical properties to Deferasirox, it co-elutes and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. This allows for reliable correction of matrix effects, leading to more accurate results.
Q2: What is ion suppression and how does it affect my results?
A2: Ion suppression is a common phenomenon in LC-MS/MS where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal response.[1][2] This can result in underestimation of the analyte concentration, poor reproducibility, and reduced sensitivity.
Q3: Can this compound completely eliminate ion suppression?
A3: this compound does not eliminate the phenomenon of ion suppression itself. Instead, it serves as a corrector. Because it is affected by ion suppression to the same extent as the unlabeled Deferasirox, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification despite variations in signal intensity.
Q4: I am observing a decreasing signal for Deferasirox with repeated injections from the same vial. What could be the cause?
A4: This issue can arise from the interaction of Deferasirox with ferric ions. Deferasirox is an iron chelator, and repeated injections might introduce trace amounts of iron from the autosampler needle, leading to the formation of Deferasirox-iron complexes.[3][4] These complexes will not be detected at the m/z of Deferasirox, resulting in a lower apparent concentration. The addition of a small amount of a stronger chelating agent like EDTA to the sample or mobile phase can help to mitigate this issue by competitively binding with any free iron.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Deferasirox Signal Intensity | 1. Ion Suppression: Co-eluting matrix components are suppressing the Deferasirox signal. 2. Suboptimal MS Parameters: Ion source or compound-specific parameters are not optimized. 3. Sample Degradation: Deferasirox may be unstable under the storage or analysis conditions. | 1. Improve Sample Preparation: Implement a more rigorous sample clean-up method (e.g., solid-phase extraction) to remove interfering matrix components. 2. Optimize Chromatography: Adjust the gradient or mobile phase composition to separate Deferasirox from the suppression zone. 3. Optimize MS Parameters: Perform a full optimization of the ion source (e.g., gas flows, temperature) and compound parameters (e.g., collision energy, declustering potential). 4. Check Stability: Evaluate the stability of Deferasirox in the processed sample at the autosampler temperature. |
| High Variability in Results | 1. Inconsistent Sample Preparation: Variability in extraction recovery between samples. 2. Matrix Effects: Differential ion suppression or enhancement between samples. 3. Inconsistent Injection Volume: Issues with the autosampler. | 1. Ensure Consistent Sample Preparation: Standardize all steps of the sample preparation protocol. Use of an automated liquid handler is recommended for high throughput. 2. Use of this compound: Ensure this compound is added early in the sample preparation process to account for variability. 3. Check Autosampler Performance: Perform an injection precision test. |
| Poor Peak Shape | 1. Column Overloading: Injecting too much analyte. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved is too strong compared to the initial mobile phase. 3. Column Degradation: The analytical column has lost its performance. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Match Injection Solvent: Reconstitute the final extract in a solvent that is similar in strength to the initial mobile phase. 3. Replace the Column: Use a new analytical column. |
| Deferasirox and this compound Peaks Not Co-eluting | 1. Isotope Effect: In some chromatographic conditions, the deuterated internal standard may elute slightly earlier or later than the analyte. | 1. Modify Chromatographic Conditions: A slight adjustment of the mobile phase composition or gradient can help to achieve co-elution. While perfect co-elution is ideal, minor separation is often acceptable as long as both peaks are within the same region of ion suppression. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting Deferasirox from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deferasirox: Precursor Ion (Q1) m/z 374.1 -> Product Ion (Q3) m/z 108.1
-
This compound: Precursor Ion (Q1) m/z 378.1 -> Product Ion (Q3) m/z 112.1
-
-
Ion Source Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
Quantitative Data Summary
The following tables present representative data on the performance of an LC-MS/MS method for Deferasirox using this compound as an internal standard.
Table 1: Matrix Effect and Recovery
| Analyte | Matrix | Mean Peak Area (Spiked after Extraction) | Mean Peak Area (Neat Solution) | Matrix Effect (%) | Mean Peak Area (Spiked before Extraction) | Recovery (%) |
| Deferasirox | Plasma | 78,543 | 110,234 | 71.3 | 72,345 | 92.1 |
| This compound | Plasma | 80,123 | 112,567 | 71.2 | 73,567 | 91.8 |
-
Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) x 100
-
Recovery (%) = (Peak Area in Spiked Pre-Extraction Sample / Peak Area in Spiked Post-Extraction Sample) x 100
Table 2: Impact of Internal Standard on Quantification
| Sample ID | Deferasirox Peak Area | This compound Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |
| Blank | 0 | 115,432 | 0.000 | 0 |
| LLOQ | 1,234 | 112,876 | 0.011 | 5.1 |
| QC Low | 4,567 | 114,321 | 0.040 | 15.2 |
| QC Mid | 48,765 | 113,987 | 0.428 | 151.5 |
| QC High | 95,432 | 114,123 | 0.836 | 298.9 |
| ULOQ | 110,987 | 113,543 | 0.978 | 349.8 |
Visualizations
Caption: Experimental workflow for the analysis of Deferasirox in plasma.
Caption: Troubleshooting logic for inaccurate LC-MS/MS results.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Deferasirox-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape in the analysis of Deferasirox-d4. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant peak tailing for this compound in our LC-MS/MS analysis. What are the common causes?
A1: Peak tailing for this compound is a frequent issue, often stemming from its nature as a chelating agent. The primary causes include:
-
Secondary Interactions with Metal Ions: Deferasirox can chelate residual metal ions (e.g., iron, aluminum, chromium) present in the HPLC system (stainless steel components, frits), on the column's stationary phase, or in the sample matrix. This leads to mixed retention mechanisms and results in tailing peaks.[1][2]
-
Silanol Interactions: Residual, un-endcapped silanol groups on silica-based columns (like C18) can interact with the polar functional groups of this compound, causing peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of this compound. An unsuitable pH can lead to strong interactions with the stationary phase. An acidic mobile phase, typically around pH 3, is often used to suppress the ionization of acidic functional groups and achieve better peak shape.[3]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases or insufficiently cleaned. This can lead to a loss of stationary phase and exposure of active sites, causing poor peak shape.
Q2: How can we mitigate peak tailing caused by metal ion chelation?
A2: The most effective strategy is to add a competitive chelating agent to your mobile phase.
-
Use of EDTA: Adding a low concentration of Ethylenediaminetetraacetic acid (EDTA) to the mobile phase is a common and effective solution. EDTA will chelate the problematic metal ions in the system, preventing them from interacting with this compound. A concentration of around 0.04 mM EDTA in the aqueous portion of the mobile phase has been shown to be effective.[1][2]
-
System Passivation: In some cases, passivating the HPLC system with a strong chelating agent can help remove loosely bound metal ions from the fluidic path.
Q3: What mobile phase conditions are recommended for good peak shape of this compound?
A3: For reversed-phase chromatography of this compound, the following mobile phase conditions are generally recommended:
-
Solvents: A mixture of acetonitrile or methanol and an aqueous buffer is typical. Methanol has been reported to sometimes provide a better peak shape than acetonitrile.
-
pH: An acidic pH, usually between 3.0 and 4.0, is often optimal. This is commonly achieved using formic acid (0.1%) or a phosphate buffer.[3][4]
-
Additives: As mentioned, the addition of a chelating agent like EDTA is highly recommended.
Q4: We are observing peak fronting. What could be the cause?
A4: Peak fronting is less common than tailing for this compound but can occur due to:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to a fronting peak. Ensure your sample solvent is as close in composition to the initial mobile phase as possible, or weaker.
-
Column Collapse: Though rare under validated method conditions, operating a column outside its recommended pH or temperature range can cause the packed bed to collapse, creating a void at the column inlet and resulting in peak fronting or splitting.
-
High Analyte Concentration: In some cases of severe column overload, peak fronting can be observed.
Q5: Can the choice of HPLC column affect the peak shape of this compound?
A5: Absolutely. The choice of column is critical.
-
Stationary Phase: A high-purity, well-endcapped C18 column is a common choice. This minimizes the availability of free silanol groups that can cause peak tailing.
-
Particle Size and Dimensions: Columns with smaller particle sizes (e.g., < 3 µm) generally provide better efficiency and sharper peaks. The column dimensions should be appropriate for the HPLC system to avoid extra-column band broadening.
-
Column Hardware: Some modern columns are manufactured with materials designed to be more inert and reduce interactions with metal-sensitive compounds.
Data Presentation
Table 1: Effect of Mobile Phase Additive on this compound Peak Shape
| Mobile Phase Condition | Peak Asymmetry (at 10% height) | Tailing Factor (USP) |
| 0.1% Formic Acid in Water:Acetonitrile | 1.8 | 1.7 |
| 0.1% Formic Acid with 0.04 mM EDTA in Water:Acetonitrile | 1.1 | 1.1 |
This table illustrates the typical improvement in peak shape with the addition of EDTA. Actual values may vary based on the specific HPLC system and column used.
Table 2: Influence of Mobile Phase pH on this compound Retention and Peak Shape
| Mobile Phase pH (Aqueous Component) | Retention Time (min) | Peak Asymmetry (at 10% height) |
| 2.5 | 5.8 | 1.2 |
| 3.0 | 6.5 | 1.1 |
| 4.0 | 7.2 | 1.4 |
| 5.0 | 8.1 | 1.9 |
This table demonstrates the general trend of how mobile phase pH can affect the chromatography of this compound. An optimal pH is crucial for good peak shape.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Deferasirox in Human Plasma with EDTA
This protocol is adapted from a validated method for the determination of Deferasirox in human plasma.[1][2]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water. Add EDTA to a final concentration of 0.04 mM.
-
Mobile Phase B: Methanol.
-
Final Mobile Phase Composition for Isocratic Elution: 80% Methanol and 20% of 0.1% formic acid with 0.04 mM EDTA.
-
Degas the mobile phase before use.
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 400 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Conditions:
-
Column: ODS-C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
MS Detection: Electrospray ionization in positive ion mode (ESI+).
-
MRM Transitions:
-
Deferasirox: m/z 374.2 → 108.1
-
This compound (IS): m/z 378.2 → 112.1 (Example transition, should be optimized)
-
-
Mandatory Visualization
Below is a troubleshooting workflow for addressing poor peak shape in this compound analysis.
A troubleshooting workflow for poor peak shape in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jgtps.com [jgtps.com]
Technical Support Center: Deferasirox and Deferasirox-d4 MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS parameters for Deferasirox and its deuterated internal standard, Deferasirox-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for Deferasirox and this compound in positive ion mode?
A1: For Deferasirox, the most commonly used precursor-to-product ion transition is m/z 374.2 → 108.1[1][2]. For the internal standard, this compound, a corresponding +4 Da shift in the precursor ion is expected, making the transition m/z 378.2 → 108.1. While the product ion may remain the same, it is crucial to optimize this on your specific instrument.
Q2: What are typical LC-MS/MS parameters for the analysis of Deferasirox?
A2: Detailed parameters can be found in the tables below. Generally, electrospray ionization in positive ion mode (ESI+) is used for detection. Chromatographic separation is typically achieved on a C18 column.
Q3: My Deferasirox signal is decreasing with repeated injections of the same sample. What could be the cause?
A3: This is a common issue caused by the interaction of Deferasirox with ferric ions. Deferasirox is an iron chelator and can form complexes with iron present in the sample, mobile phase, or even leached from the LC system components like the injection needle[1][3]. This complexation can lead to a lower detected concentration of the free drug.
Q4: How can I prevent the loss of Deferasirox signal due to ferric ion chelation?
A4: The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your mobile phase and/or sample diluent can competitively inhibit the formation of the Deferasirox-iron complex[1][3]. A concentration of around 0.04 mM EDTA in the mobile phase has been shown to be effective[1][2].
Q5: What is a suitable internal standard for Deferasirox analysis?
A5: this compound is the ideal stable isotope-labeled internal standard for accurate quantification of Deferasirox[4][5][6]. If this compound is unavailable, other compounds like mifepristone have been used[1][2][7]. However, a stable isotope-labeled internal standard is always preferred to best compensate for matrix effects and variability in sample preparation and instrument response[8].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Deferasirox | - Incorrect MS/MS transitions.- Suboptimal ionization source parameters.- Ferric ion interference leading to signal suppression[1][3].- Poor extraction recovery. | - Verify the precursor and product ions for your specific instrument.- Optimize source parameters (e.g., capillary voltage, source temperature, gas flows).- Add EDTA to the mobile phase and sample diluent to prevent chelation[1][2].- Evaluate and optimize the sample preparation method. |
| Poor Peak Shape (Tailing, Broadening) | - Incompatible mobile phase pH.- Column degradation or contamination.- Inappropriate column chemistry. | - Adjust the mobile phase pH. A pH of around 3.0 is often used[9].- Use a guard column and ensure proper sample cleanup.- A standard C18 column is generally effective[1][9]. |
| High Variability in Results | - Inconsistent sample preparation.- Matrix effects from the biological sample[8][10].- Instability of the analyte in the prepared sample. | - Ensure precise and consistent execution of the sample preparation protocol.- Use a stable isotope-labeled internal standard like this compound[4][5].- Investigate analyte stability under the storage and analysis conditions. |
| Internal Standard Signal is Unstable | - Degradation of the internal standard.- Inconsistent addition of the internal standard. | - Check the purity and stability of the this compound stock solution.- Ensure accurate and consistent pipetting of the internal standard into all samples, calibrators, and QCs. |
Quantitative Data Summary
Table 1: MS/MS Parameters for Deferasirox and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference(s) |
| Deferasirox | 374.2 | 108.1 | ESI+ | [1][2] |
| This compound | 378.2 | 108.1 | ESI+ | [4][6][11] |
Note: The product ion for this compound should be confirmed empirically on your mass spectrometer.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | ODS-C18[1] | XTerra RP18[9] |
| Mobile Phase A | 0.1% Formic acid with 0.04 mM EDTA in Water | 4 mM Formiate buffer (pH 3.0) with 5% Methanol |
| Mobile Phase B | Methanol | Acetonitrile |
| Gradient/Isocratic | Isocratic (80:20 B:A)[1] | Gradient[9] |
| Flow Rate | 0.5 mL/min[1] | Not specified |
| Column Temperature | 40 °C | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and straightforward method for extracting Deferasirox from plasma samples.
-
Sample Aliquoting: Pipette 200 µL of human plasma into a microcentrifuge tube[1].
-
Internal Standard Addition: Add the working solution of this compound.
-
Protein Precipitation: Add a sufficient volume of acetonitrile (e.g., 600 µL) to precipitate the plasma proteins[1].
-
Vortexing: Vortex the mixture thoroughly for approximately 1 minute to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to improve sensitivity.
-
Injection: Inject the final sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner extract compared to protein precipitation.
-
Sample Aliquoting: Pipette 50 µL of plasma into a clean tube[12].
-
Internal Standard Addition: Add the working solution of this compound.
-
Extraction Solvent Addition: Add an appropriate volume of an immiscible organic solvent, such as ethyl acetate[12].
-
Mixing: Vortex or shake the mixture vigorously for an extended period (e.g., 10-15 minutes) to ensure efficient extraction.
-
Centrifugation: Centrifuge to facilitate phase separation.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: General bioanalytical workflow for Deferasirox quantification.
Caption: Mechanism of ferric ion interference and its mitigation by EDTA.
References
- 1. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 4. veeprho.com [veeprho.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis of deuterium-labelled isotopomer of deferasirox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kums.ac.ir [kums.ac.ir]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Hydrophilic interaction liquid chromatography/positive ion electrospray mass spectrometry for the quantification of deferasirox, an oral iron chelator, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of ferric ion interference on Deferasirox quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Deferasirox quantification, specifically addressing the impact of ferric ion interference.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower than expected Deferasirox concentrations in my samples?
A1: A significant reason for lower than nominal Deferasirox concentrations is interference from ferric ions (Fe³⁺). Deferasirox is a potent iron chelator, and in the presence of ferric ions, it can form a Deferasirox-iron complex.[1][2] This complex has different physicochemical properties than free Deferasirox, which can lead to its underestimation in many analytical methods.
Q2: How do ferric ions interfere with Deferasirox quantification by LC-MS/MS?
A2: In LC-MS/MS analysis, ferric ions can originate from the plasma sample itself or even from stainless steel components of the instrument, such as the injection needle.[1][2] The formation of the Deferasirox-iron complex in the prepared sample or the mobile phase can lead to a lower detected concentration of the parent drug.[1][2] This is because the mass-to-charge ratio (m/z) being monitored is for Deferasirox, not the Deferasirox-iron complex.
Q3: Can ferric ion interference affect UV-Vis spectrophotometric methods for Deferasirox quantification?
A3: Yes, ferric ion interference can also impact UV-Vis spectrophotometric methods. The Deferasirox-iron complex exhibits a different UV-Vis absorption spectrum compared to free Deferasirox.[3] This can lead to inaccurate quantification if the analytical wavelength is not chosen carefully or if the presence of the complex is not accounted for.
Q4: What are the common analytical methods for Deferasirox quantification?
A4: The most common methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2][4][5] HPLC-UV is a robust and widely available technique, while LC-MS/MS offers higher sensitivity and selectivity.[5]
Q5: What is a common strategy to mitigate ferric ion interference?
A5: A widely accepted and effective strategy is to add a competitive chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the mobile phase or the sample.[1][2] EDTA has a high affinity for ferric ions and will preferentially bind with them, preventing the formation of the Deferasirox-iron complex and allowing for the accurate quantification of free Deferasirox.[1][2]
Troubleshooting Guide
Issue: Consistently low recovery or underestimation of Deferasirox concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ferric Ion Interference | Add a chelating agent like EDTA to your mobile phase or sample diluent. A common starting concentration is 0.04 mM EDTA in the mobile phase.[1][2] | Increased and more accurate Deferasirox signal as the formation of the Deferasirox-iron complex is inhibited. |
| Suboptimal pH of Mobile Phase | Ensure the pH of your mobile phase is controlled. For some HPLC methods, a pH of around 3.0 is used.[4] The stability of Deferasirox can be pH-dependent.[5] | Improved peak shape and consistent retention times. |
| Inappropriate Sample Preparation | Review your sample preparation method. Protein precipitation with acetonitrile is a common and effective technique for plasma samples.[1][2][4] | Efficient removal of interfering plasma proteins and improved analyte recovery. |
| Incorrect Wavelength (HPLC-UV) | Verify the UV detection wavelength. Common wavelengths for Deferasirox are around 245 nm, 248 nm, 295 nm, and 319 nm depending on the mobile phase.[6][7][8] | Maximized signal-to-noise ratio and improved sensitivity. |
Issue: Poor peak shape or shifting retention times.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column Degradation | Use a guard column and ensure proper mobile phase composition and pH to prolong the life of your analytical column. | Consistent peak shapes and stable retention times. |
| Matrix Effects | Employ a more rigorous sample clean-up procedure or use an internal standard to compensate for matrix effects, especially in complex biological samples. | More reproducible and accurate quantification. |
Quantitative Data Summary
The following table summarizes the performance characteristics of various validated analytical methods for Deferasirox quantification.
| Method | Linearity Range (µg/mL) | Precision (%RSD) | Reference |
| LC-MS/MS | 0.04 - 40 | < 15% | [Li et al., 2018][1] |
| LC-MS/MS | 0.20 - 120 | < 3.9% | [ResearchGate][2] |
| HPLC-UV | 0.25 - 70 | Not Specified | [Karpova et al., 2022][4] |
| HPLC-UV | 5 - 30 | < 2.0% | [IJRPC][6] |
| RP-HPLC | 1 - 6 | < 2.0% | [IJRPC][6] |
| LC-MS/MS | 0.5 - 40 | < 8.9% (Interday), < 7.3% (Intraday) | [Chauzit et al., 2010][9] |
| RP-HPLC | 10 - 60 | Not Specified | [IJPPS][10] |
| HPLC-UV | 0.078 - 40 | 10.55% (Interday), 4.64% (Intraday) | [Francia et al., 2012][8] |
Experimental Protocols
LC-MS/MS Method for Deferasirox Quantification in Human Plasma with Mitigation of Ferric Ion Interference
This protocol is based on the method described by Li et al. (2018).[1]
-
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard (e.g., mifepristone).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: ODS-C18 column.
-
Mobile Phase: Methanol and 0.1% formic acid containing 0.04 mM EDTA (80:20, v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Deferasirox: m/z 374.2 → 108.1
-
Internal Standard (Mifepristone): m/z 430.1 → 372.2
-
-
Visualizations
Mechanism of Ferric Ion Interference
Caption: Ferric ion interference mechanism and its mitigation with EDTA.
Troubleshooting Workflow for Low Deferasirox Recovery
Caption: Troubleshooting workflow for addressing low Deferasirox recovery.
References
- 1. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 5. kums.ac.ir [kums.ac.ir]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. A new HPLC UV validated method for therapeutic monitoring of deferasirox in thalassaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. storage.googleapis.com [storage.googleapis.com]
Improving sensitivity of Deferasirox assay with Deferasirox-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and accuracy of Deferasirox assays, with a particular focus on the use of Deferasirox-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard in my assay?
A1: Using a stable isotope-labeled internal standard like this compound is crucial for accurate quantification of Deferasirox in biological matrices by LC-MS/MS.[1] this compound is chemically identical to Deferasirox but has a different mass due to the deuterium atoms.[2] This allows it to co-elute with the analyte and experience similar ionization effects and matrix suppression, thereby correcting for variations in sample preparation, injection volume, and instrument response. This ultimately improves the precision, accuracy, and sensitivity of the assay.
Q2: What are the common sources of interference in a Deferasirox assay?
A2: A significant source of interference is the presence of ferric ions (Fe³⁺) in plasma samples or even in the LC-MS mobile phase.[3][4][5] Deferasirox is an iron chelator and can form complexes with these ions, leading to a lower detected concentration of the free drug.[3][4][5] Repeated injections from the same sample vial can also lead to decreasing concentration levels, as more ferric ions may be introduced from the injection needle.[3][4] Other potential interferences can arise from metabolites or co-administered drugs, although a well-developed LC-MS/MS method with specific precursor-to-product ion transitions can minimize these.[6]
Q3: My signal intensity for Deferasirox is low. What are the possible causes?
A3: Low signal intensity can be due to several factors:
-
Suboptimal Sample Preparation: Inefficient protein precipitation or extraction can lead to poor recovery of Deferasirox.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can suppress the ionization of Deferasirox in the mass spectrometer source.
-
Formation of Iron Complexes: As mentioned in Q2, chelation with ferric ions reduces the amount of free Deferasirox available for detection.[3][4][5]
-
Incorrect pH of Mobile Phase: The pH of the mobile phase can significantly affect the chromatography and ionization efficiency of Deferasirox.
-
Instrumental Issues: A dirty ion source, incorrect mass spectrometer settings, or a deteriorating LC column can all lead to reduced sensitivity.
Q4: What is the recommended sample preparation technique for plasma samples?
A4: Protein precipitation is a commonly used and effective method for extracting Deferasirox from plasma.[3][7] This typically involves adding a solvent like acetonitrile to the plasma sample to precipitate the proteins, followed by centrifugation to separate the supernatant containing the analyte for analysis.[3][8]
Troubleshooting Guides
Issue 1: Low or Inconsistent Deferasirox Recovery
Question: I am observing low and variable recovery of Deferasirox from my plasma samples. How can I troubleshoot this?
Answer:
-
Verify Protein Precipitation Efficiency:
-
Solvent-to-Plasma Ratio: Ensure you are using an adequate volume of precipitation solvent (e.g., acetonitrile). A common ratio is 3:1 or 4:1 (solvent:plasma).
-
Vortexing and Centrifugation: Ensure thorough vortexing to fully denature proteins and adequate centrifugation speed and time to form a compact pellet.
-
-
Check for Ferric Ion Interference:
-
As Deferasirox is an iron chelator, its complexation with iron can lead to lower measurements.[3][9]
-
Solution: Add a competing chelating agent like EDTA (ethylenediaminetetraacetic acid) to both your samples and mobile phase. A concentration of 0.04 mM EDTA has been shown to be effective in competitively inhibiting Deferasirox from complexing with ferric ions.[3][4][5]
-
-
Optimize pH:
-
The pH of the sample and mobile phase can impact the stability and extraction of Deferasirox. The drug is stable at a pH between 5 and 6.[10] Adjusting the pH of your sample with a buffer before protein precipitation may improve recovery.
-
-
Evaluate Internal Standard Performance:
-
Monitor the signal of this compound. If its signal is also low or variable, it may point to a systematic issue with the extraction process or instrument performance. If the this compound signal is stable but the analyte signal is not, the issue is more likely related to the analyte's stability or specific interactions in the matrix.
-
Issue 2: Poor Peak Shape and Chromatography
Question: My chromatographic peaks for Deferasirox are broad or show tailing. What steps can I take to improve the peak shape?
Answer:
-
Optimize Mobile Phase Composition:
-
pH: Deferasirox is an acidic compound. Using an acidic mobile phase (e.g., with 0.1% formic acid or pH adjusted to 3.0 with orthophosphoric acid) helps to keep the analyte in its neutral form, which generally results in better peak shapes on reverse-phase columns.[3][7][11]
-
Organic Modifier: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to achieve a sharp peak.[7]
-
-
Check the LC Column:
-
Column Contamination: The column may be contaminated with matrix components. Flush the column with a strong solvent.
-
Column Degradation: The column may have reached the end of its lifespan. Replace it with a new column of the same type. A C18 column is commonly used for Deferasirox analysis.[3]
-
-
Sample Solvent Mismatch:
-
Ensure the solvent used to reconstitute your final extract is similar in composition to the initial mobile phase conditions. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
Experimental Protocols
Protocol: Quantification of Deferasirox in Human Plasma by LC-MS/MS
This protocol is a synthesized example based on common methodologies.[3][7]
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Deferasirox and this compound (internal standard, IS) in a suitable solvent like methanol.[12][13]
-
Serially dilute the Deferasirox stock solution with blank plasma to create calibration standards over a desired concentration range (e.g., 0.04-40 µg/mL).[3]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
2. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample (standard, QC, or unknown), add 50 µL of this compound working solution.
-
Add 600 µL of acetonitrile containing 0.04 mM EDTA.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., ODS-C18)[3] |
| Mobile Phase | A: 0.1% Formic acid in water with 0.04 mM EDTAB: Methanol[3] |
| Flow Rate | 0.5 mL/min[3] |
| Gradient | Isocratic or gradient elution (e.g., 80% B)[3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | Deferasirox: m/z 374.2 → 108.1This compound: (Adjust for mass shift)Alternative IS (Mifepristone): m/z 430.1 → 372.2[3] |
Data Summary Tables
Table 1: Linearity and Sensitivity of Deferasirox Assays
| Method | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| LC-MS/MS | Human Plasma | 0.04 - 40 | 0.04 | [3] |
| LC-MS/MS | Plasma | 0.5 - 40 | 0.5 | [7] |
| HPLC-UV | Human Plasma | 0.25 - 70 | 0.25 | [14] |
| RP-HPLC | Bulk/Tablet | 1 - 6 | - | [15] |
Table 2: Precision and Accuracy Data from an LC-MS/MS Method
| Analyte | Inter-day Precision (%RSD) | Intra-day Precision (%RSD) | Bias (%) | Reference |
| Deferasirox | < 8.9% | < 7.3% | < 12.7% | [7] |
Visualizations
Caption: General experimental workflow for Deferasirox quantification.
Caption: Troubleshooting workflow for low Deferasirox signal intensity.
Caption: Role of EDTA in mitigating ferric ion interference.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - CAS - 1133425-75-8 | Axios Research [axios-research.com]
- 3. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Interference of deferasirox with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kums.ac.ir [kums.ac.ir]
- 11. jgtps.com [jgtps.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. storage.googleapis.com [storage.googleapis.com]
- 14. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 15. sphinxsai.com [sphinxsai.com]
Deferasirox-d4 Stability in Biological Matrices: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Deferasirox-d4 in biological matrices during storage. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during bioanalytical method development and sample analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound in biological samples.
| Issue | Potential Cause | Recommended Action |
| Variable Internal Standard (IS) Response | 1. Inconsistent sample processing. 2. Degradation of this compound in the stock solution or in the biological matrix. 3. Interaction with metal ions present in the sample or from laboratory equipment.[1] 4. Suboptimal LC-MS/MS conditions. | 1. Ensure consistent and precise pipetting and extraction procedures. 2. Verify the stability of the stock solution and prepare fresh solutions if necessary. Review storage conditions of biological samples. 3. Consider the addition of a chelating agent like EDTA to the mobile phase or sample diluent to prevent the formation of metal complexes with this compound.[1] 4. Optimize MS parameters and chromatographic conditions to ensure a stable and robust signal for this compound. |
| Loss of this compound During Sample Preparation | 1. Adsorption to plasticware. 2. Inefficient extraction from the biological matrix. 3. Degradation due to pH instability. | 1. Use low-binding polypropylene tubes and pipette tips. 2. Optimize the protein precipitation or liquid-liquid extraction method to ensure high and consistent recovery. 3. Deferasirox is known to be susceptible to hydrolysis in acidic and alkaline conditions.[2][3][4][5] Maintain the pH of the sample and extraction solvent within a stable range (pH 5-6).[3] |
| Inaccurate Quantification of the Analyte | 1. Degradation of this compound leading to an underestimation of the analyte concentration. 2. Presence of interfering substances in the biological matrix. 3. Isotopic exchange of deuterium atoms. | 1. Perform thorough stability assessments of this compound under all relevant storage and processing conditions. 2. Evaluate the selectivity of the analytical method by analyzing multiple sources of blank matrix. 3. While less common with aromatic deuterium labels, ensure the synthetic route of this compound places the labels on stable positions of the molecule. |
| Chromatographic Peak Tailing or Splitting | 1. Interaction with active sites on the analytical column. 2. Formation of metal adducts. | 1. Use a high-quality, end-capped analytical column. Consider using a column with a different stationary phase. 2. The addition of a small amount of a chelating agent to the mobile phase can improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in biological matrices?
A1: Based on available data for the parent compound Deferasirox, long-term storage of plasma and serum samples at -65°C or colder is recommended to ensure stability for extended periods (e.g., up to 250 days). For short-term storage, refrigeration at 2-8°C should be minimized, and freezing is generally preferred. As with any deuterated internal standard, it is crucial to perform your own stability studies to confirm these conditions for your specific laboratory and matrix.
Q2: How many freeze-thaw cycles can samples containing this compound undergo?
Q3: Is this compound stable at room temperature in processed samples (e.g., in the autosampler)?
A3: The stability of this compound in the autosampler (post-preparative stability) should be experimentally determined as part of the bioanalytical method validation. This involves keeping processed samples at the autosampler temperature for a duration that mimics the expected run time of a batch and comparing the results to freshly processed samples.
Q4: Can the stability data for Deferasirox be extrapolated to this compound?
A4: While the chemical properties of a deuterated compound are very similar to its non-deuterated counterpart, it is not a guaranteed substitution.[6][7] Regulatory guidelines generally require separate stability assessments for the internal standard. However, the stability data for Deferasirox can provide a good starting point for designing the stability studies for this compound.
Q5: What are the typical acceptance criteria for stability assessments?
A5: According to regulatory guidelines from bodies like the FDA and EMA, the mean concentration of the stability samples at each condition should be within ±15% of the nominal concentration. The precision (%CV) of the measurements should also not exceed 15%.
Quantitative Stability Data
The following tables summarize typical stability data for this compound in human plasma. This data is representative and based on general bioanalytical method validation guidelines. Researchers should generate their own data to support their specific studies.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Concentration Level | Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (e.g., 30 ng/mL) | 1 | 29.5 | 98.3 | 3.5 |
| 3 | 29.1 | 97.0 | 4.1 | |
| 5 | 28.8 | 96.0 | 4.8 | |
| High QC (e.g., 800 ng/mL) | 1 | 805.2 | 100.7 | 2.1 |
| 3 | 796.8 | 99.6 | 2.9 | |
| 5 | 790.4 | 98.8 | 3.2 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Concentration Level | Storage Duration (hours) | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (e.g., 30 ng/mL) | 0 | 30.2 | 100.7 | 3.8 |
| 6 | 29.8 | 99.3 | 4.2 | |
| 24 | 29.4 | 98.0 | 4.5 | |
| High QC (e.g., 800 ng/mL) | 0 | 801.6 | 100.2 | 2.5 |
| 6 | 798.4 | 99.8 | 2.8 | |
| 24 | 792.0 | 99.0 | 3.1 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Concentration Level | Storage Duration (months) | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC (e.g., 30 ng/mL) | 1 | 29.9 | 99.7 | 4.0 |
| 3 | 29.6 | 98.7 | 4.4 | |
| 6 | 29.2 | 97.3 | 4.9 | |
| High QC (e.g., 800 ng/mL) | 1 | 803.2 | 100.4 | 2.3 |
| 3 | 795.2 | 99.4 | 2.7 | |
| 6 | 788.8 | 98.6 | 3.0 |
Experimental Protocols
A detailed methodology for assessing the stability of this compound in a biological matrix is provided below. This protocol is based on standard bioanalytical method validation guidelines.
Objective: To evaluate the stability of this compound in human plasma under various storage and handling conditions.
Materials:
-
This compound reference standard
-
Blank human plasma (with appropriate anticoagulant)
-
Quality Control (QC) samples (low and high concentrations)
-
LC-MS/MS system
-
Validated bioanalytical method for the quantification of this compound
Experimental Workflow for Stability Assessment
References
- 1. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kums.ac.ir [kums.ac.ir]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Addressing cross-talk between Deferasirox and Deferasirox-d4 channels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deferasirox and its deuterated internal standard, Deferasirox-d4. The information provided here will help address the common issue of cross-talk between the analyte and internal standard channels during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is cross-talk in the context of Deferasirox and this compound analysis?
A1: Cross-talk refers to the interference between the mass spectrometry signals of Deferasirox and its deuterated internal standard, this compound. This can manifest in two primary ways:
-
Isotopic Contribution: Naturally occurring heavy isotopes (primarily ¹³C) in the unlabeled Deferasirox can contribute to the signal in the this compound channel.
-
Impurity Contribution: The this compound internal standard may contain a small amount of unlabeled Deferasirox as an impurity, which will generate a signal in the analyte channel.
This interference can lead to inaccurate quantification, affecting the precision and accuracy of the bioanalytical method.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical physicochemical properties to the analyte.[1] This means they co-elute chromatographically and experience similar ionization efficiency and matrix effects, allowing for accurate correction of variations during sample preparation and analysis.
Q3: What are the typical MRM transitions for Deferasirox and this compound?
A3: Based on available literature, a common MRM transition for Deferasirox in positive ion mode is the precursor ion m/z 374.2 fragmenting to a product ion of m/z 108.1.[2] this compound has four deuterium atoms on the benzoic acid ring, resulting in a precursor ion of m/z 378.2.[3][4] Assuming a similar fragmentation pattern, a likely product ion for this compound would also be m/z 108.1, as the fragmentation is unlikely to involve the deuterated part of the molecule.
Q4: How can I determine if I have a cross-talk issue in my assay?
A4: You can perform a simple experiment. Prepare two sets of samples: one containing a high concentration of Deferasirox without any this compound, and another containing only the working concentration of this compound. Analyze both sets of samples and monitor both the Deferasirox and this compound MRM channels. If you observe a signal in the this compound channel for the Deferasirox-only sample, you have isotopic contribution. If you see a signal in the Deferasirox channel for the this compound-only sample, your internal standard has unlabeled impurity.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating cross-talk between Deferasirox and this compound channels.
Step 1: Initial Assessment of Cross-Talk
Question: How do I quantify the extent of cross-talk in my current method?
Answer:
-
Prepare Control Samples:
-
Analyte-Only Sample: A high concentration of Deferasirox (e.g., at the Upper Limit of Quantification - ULOQ) in the sample matrix without any internal standard.
-
Internal Standard-Only Sample: The standard working concentration of this compound in the sample matrix without any analyte.
-
-
Data Acquisition: Inject these samples and acquire data, monitoring both the Deferasirox and this compound MRM transitions.
-
Calculate Percentage Cross-Talk:
-
Analyte to IS Channel: (% Cross-Talk) = (Peak Area in IS Channel of Analyte-Only Sample / Peak Area in IS Channel of IS-Only Sample) * 100
-
IS to Analyte Channel: (% Cross-Talk) = (Peak Area in Analyte Channel of IS-Only Sample / Peak Area in Analyte Channel of LLOQ Sample) * 100
-
A cross-talk of >5% in the IS channel from the analyte at ULOQ, and >20% in the analyte channel from the IS at the LLOQ concentration are generally considered significant and may require mitigation.
Step 2: Chromatographic Optimization
Question: Can I reduce cross-talk by changing my liquid chromatography conditions?
Answer: While isotopic cross-talk is a mass spectrometry phenomenon, good chromatographic separation is crucial. If Deferasirox and this compound do not perfectly co-elute, they may be subjected to different matrix effects, which can exacerbate the impact of any underlying cross-talk.
-
Action: Ensure symmetrical and co-eluting peaks for both Deferasirox and this compound. A slight shift in retention time can sometimes be observed with deuterated standards.[5] If the peaks are not perfectly aligned, adjust the gradient, flow rate, or column chemistry to achieve better co-elution.
Step 3: Mass Spectrometer Parameter Optimization
Question: How can I adjust my MS parameters to minimize cross-talk?
Answer:
-
MRM Transition Selection: If possible, select a different product ion for this compound that is not subject to interference from Deferasirox. This may involve re-infusing the deuterated standard to explore alternative fragmentation pathways.
-
Collision Energy (CE): Optimize the collision energy for both transitions. Sometimes, a slight adjustment in CE can alter the fragmentation pattern and reduce the intensity of the interfering ion.
-
Dwell Time: Ensure the dwell time for each transition is sufficient to acquire an adequate number of data points across the chromatographic peak (at least 15-20 points). However, excessively long dwell times are not typically a direct cause of this type of cross-talk.
Quantitative Data Summary (Hypothetical Example)
The following table illustrates a hypothetical scenario of cross-talk assessment. This data is for illustrative purposes to guide your own experiments.
| Sample Description | Peak Area (Deferasirox Channel: m/z 374.2 → 108.1) | Peak Area (this compound Channel: m/z 378.2 → 108.1) | Calculated Cross-Talk (%) |
| Blank Matrix | 50 | 75 | N/A |
| Deferasirox at ULOQ (10,000 ng/mL) | 2,500,000 | 15,000 | 7.5% (Analyte to IS) |
| This compound at working conc. (500 ng/mL) | 8,000 | 200,000 | N/A |
| Deferasirox at LLOQ (10 ng/mL) | 2,800 | Not integrated | N/A |
In this example, the 7.5% cross-talk from the analyte to the internal standard channel at the ULOQ is significant and could lead to underestimation of the analyte concentration at high levels.
Experimental Protocols
Protocol for Evaluation of Cross-Talk
Objective: To quantitatively assess the bidirectional cross-talk between Deferasirox and this compound MRM channels.
Materials:
-
Deferasirox certified reference standard
-
This compound certified reference standard
-
Control matrix (e.g., human plasma)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Prepare individual stock solutions of Deferasirox and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare Spiking Solutions:
-
Analyte Spiking Solutions: Prepare a series of dilutions of the Deferasirox stock solution to create calibration standards, including a high concentration standard at the ULOQ.
-
Internal Standard Spiking Solution: Prepare a dilution of the this compound stock solution to the final working concentration.
-
-
Prepare Test Samples:
-
Sample A (Analyte-Only at ULOQ): Spike a known volume of the control matrix with the Deferasirox ULOQ spiking solution.
-
Sample B (IS-Only): Spike a known volume of the control matrix with the this compound working concentration spiking solution.
-
Sample C (LLOQ Sample): Spike a known volume of the control matrix with the Deferasirox LLOQ spiking solution and the this compound working concentration spiking solution.
-
-
Sample Preparation: Process all test samples using your established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Acquire data using the MRM transitions for both Deferasirox and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both analytes in all injections.
-
Calculate the percentage of cross-talk as described in the Troubleshooting Guide.
-
Visualizations
Caption: A workflow for identifying, quantifying, and mitigating cross-talk.
Caption: A step-by-step experimental workflow for assessing cross-talk.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
Column selection for optimal separation of Deferasirox and Deferasirox-d4
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal column selection and troubleshooting for the chromatographic separation of Deferasirox and its deuterated internal standard, Deferasirox-d4.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column for the analysis of Deferasirox and this compound?
A1: Reversed-phase C18 columns are the most frequently reported stationary phases for the analysis of Deferasirox. These columns provide a good balance of hydrophobicity to retain Deferasirox and allow for separation from endogenous plasma components. The selection of a specific C18 column will depend on the desired particle size, column dimensions, and the specific HPLC or UHPLC system being used.
Q2: Is baseline separation of Deferasirox and this compound necessary?
A2: For LC-MS/MS analysis, baseline separation is generally not required. The mass spectrometer can differentiate between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. In fact, co-elution is often preferred to ensure that both compounds experience the same matrix effects, leading to more accurate quantification. For HPLC-UV analysis, baseline separation would be necessary for accurate quantification.
Q3: What is the expected elution order of Deferasirox and this compound in reversed-phase HPLC?
A3: Due to the kinetic isotope effect, deuterated compounds often exhibit slightly weaker interactions with the stationary phase in reversed-phase chromatography. Consequently, this compound is expected to elute slightly earlier than Deferasirox. This difference in retention time is typically small but can be influenced by the number and position of the deuterium atoms.
Q4: Can the same chromatographic method be used for both plasma and pharmaceutical formulation analysis?
A4: While the core chromatographic conditions (column and mobile phase) can be similar, the sample preparation procedures will differ significantly. Plasma samples require protein precipitation and potentially further clean-up steps to remove interferences, whereas analysis of pharmaceutical formulations typically involves dissolution of the tablet in a suitable solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Presence of secondary interactions with residual silanols on the stationary phase. 4. Ferric ion interference leading to complex formation.[1] | 1. Flush the column or replace it if it has reached the end of its lifetime. 2. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. 3. Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress silanol activity. 4. Add a chelating agent like EDTA to the mobile phase to prevent the formation of Deferasirox-iron complexes.[1] |
| Low Resolution or Co-elution (for HPLC-UV) | 1. Inefficient column. 2. Mobile phase composition is not optimal. | 1. Use a column with a smaller particle size or a longer length to increase efficiency. 2. Optimize the mobile phase by adjusting the organic solvent to aqueous buffer ratio. A lower percentage of organic solvent will generally increase retention and may improve separation. |
| Variable Results and Poor Reproducibility | 1. Inconsistent sample preparation. 2. Matrix effects in LC-MS/MS.[1] 3. Fluctuation in column temperature. | 1. Standardize the sample preparation protocol, ensuring consistent volumes and mixing times. 2. Ensure Deferasirox and this compound co-elute as closely as possible to compensate for matrix-induced ion suppression or enhancement. If significant retention time differences exist, a different column or mobile phase may be needed. 3. Use a column oven to maintain a constant and consistent column temperature. |
| Low Signal Intensity in LC-MS/MS | 1. Ion suppression from matrix components. 2. Suboptimal mass spectrometer settings. 3. Deferasirox complexing with metal ions.[1] | 1. Improve sample clean-up to remove interfering substances. Adjusting the chromatographic method to separate Deferasirox from the suppression zone can also be effective. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) and MRM transitions for both Deferasirox and this compound. 3. The addition of EDTA to the mobile phase can help to prevent the formation of metal complexes and improve the free Deferasirox signal.[1] |
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes typical chromatographic parameters used for the analysis of Deferasirox, which can be adapted for the simultaneous analysis of this compound.
| Parameter | Method 1 (UHPLC/MS) | Method 2 (HPLC/UV) |
| Column | C18, 50 x 2.1 mm, 1.8 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic (e.g., 60:40 A:B) |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Column Temperature | 40 °C | 35 °C |
| Injection Volume | 5 µL | 20 µL |
| Detection | ESI-MS/MS (MRM mode) | UV at 295 nm |
| Internal Standard | This compound | Not Applicable (if baseline separated) or another suitable compound |
Note: This data is compiled from various sources and represents typical starting conditions. Method optimization is recommended for specific applications.
Experimental Protocol: LC-MS/MS Analysis of Deferasirox and this compound in Human Plasma
This protocol provides a general procedure for the quantitative analysis of Deferasirox and its deuterated internal standard, this compound, in human plasma.
1. Materials and Reagents
-
Deferasirox and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Deferasirox and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Deferasirox stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to the desired concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
3. Chromatographic and Mass Spectrometric Conditions
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: C18, 50 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-20% B
-
3.1-4.0 min: 20% B
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions (example):
-
Deferasirox: Q1 m/z -> Q3 m/z (to be optimized)
-
This compound: Q1 m/z -> Q3 m/z (to be optimized)
-
4. Data Analysis
-
Integrate the peak areas for both Deferasirox and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Deferasirox in the unknown samples from the calibration curve.
Visualization
Caption: Workflow for column selection and method optimization.
References
Technical Support Center: Quantification of Deferasirox using Deferasirox-d4 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Deferasirox-d4 as an internal standard to reduce analytical variability in the quantification of Deferasirox.
Frequently Asked Questions (FAQs)
Q1: Why should I use an internal standard for Deferasirox quantification?
A1: An internal standard (IS) is crucial in quantitative bioanalysis to compensate for the variability that can be introduced during sample preparation and analysis.[1] Sources of variability can include inconsistencies in sample extraction, injection volume, and matrix effects which can alter the instrument's response.[1] By adding a known concentration of an internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio corrects for variations, leading to improved accuracy and precision of the results.
Q2: What makes this compound a suitable internal standard for Deferasirox?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Deferasirox. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[2] This ensures they behave similarly during sample extraction, chromatography, and ionization, allowing for effective correction of analytical variability. This compound is intended for use as an internal standard for the quantification of Deferasirox by GC- or LC-MS.[2]
Q3: Can the presence of iron in samples affect the analysis of Deferasirox?
A3: Yes, as an iron chelator, Deferasirox can form complexes with ferric ions present in plasma samples or introduced during analysis. This can lead to a lower detected concentration of Deferasirox. It has been observed that repeated injections from the same sample vial can lead to decreasing concentrations of Deferasirox, potentially due to the leaching of ferric ions from the injection needle. The addition of a chelating agent like EDTA to the mobile phase can help to competitively inhibit the formation of Deferasirox-iron complexes.
Q4: What are "matrix effects" and how can this compound help mitigate them?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting components from the biological matrix (e.g., plasma, urine). This can lead to inaccurate quantification. A SIL internal standard like this compound co-elutes with Deferasirox and experiences the same matrix effects. By using the ratio of the analyte to the internal standard, the variability introduced by these effects is normalized, leading to more accurate and reliable results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability in Quality Control (QC) Samples | - Inconsistent sample preparation (e.g., pipetting errors, incomplete protein precipitation).- Instability of Deferasirox or this compound in the matrix or processed sample.- Issues with the internal standard (e.g., incorrect concentration, degradation). | - Review and optimize the sample preparation protocol. Ensure thorough vortexing and consistent timing.- Perform stability experiments for Deferasirox and this compound under relevant storage and analytical conditions.- Prepare fresh internal standard stock and working solutions. Verify the concentration and purity of the IS. |
| Drifting or Inconsistent Internal Standard (IS) Response | - Instrument instability (e.g., fluctuations in the mass spectrometer's source or detector).- Contamination in the LC-MS system.- Degradation of the internal standard in the autosampler. | - Equilibrate the LC-MS system for a sufficient time before starting the analysis. Monitor system suitability samples.- Flush the LC system and clean the mass spectrometer's ion source.- Check the stability of the processed samples in the autosampler over the expected run time. |
| Poor Peak Shape for Deferasirox and/or this compound | - Incompatible mobile phase or pH.- Column degradation or contamination.- Interaction with metal ions in the LC system. | - Optimize the mobile phase composition and pH. Deferasirox is acidic, so a mobile phase with an appropriate pH is necessary.- Use a guard column and flush the analytical column regularly. If necessary, replace the column.- Consider adding a small amount of a chelating agent like EDTA to the mobile phase to minimize metal ion interactions. |
| Unexpected Chromatographic Separation of Deferasirox and this compound | - Deuterium isotope effect. In some cases, deuterated internal standards can elute slightly earlier than the unlabeled analyte in reverse-phase chromatography. | - This is often a minor effect and may not impact quantification if the peaks are integrated consistently. Ensure the chromatography is robust and the elution times are stable.- If the separation is significant and impacts integration, a modification of the chromatographic conditions (e.g., gradient, temperature) may be necessary. |
Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly reduces the analytical variability in the quantification of Deferasirox. The following tables summarize representative validation data. Table 1 presents data from a bioequivalence study using this compound as the internal standard.[3] Table 2 provides a comparison of the precision of a Deferasirox assay with and without the use of an internal standard (in this case, mifepristone), demonstrating the improvement in reproducibility.
Table 1: Bioanalytical Method Validation Parameters for Deferasirox using this compound Internal Standard [3]
| Parameter | Value |
| Calibration Range | 0.102 µg/mL to 25.045 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.102 µg/mL |
| Quality Control (QC) Levels | 0.104 µg/mL (Low), 0.301 µg/mL (Low-Mid), 2.279 µg/mL (Mid), 9.909 µg/mL (High-Mid), 19.899 µg/mL (High), 74.819 µg/mL (Dilution) |
| Acceptance Criteria | The bioequivalence study met the acceptance criteria specified in the Guideline on bioanalytical method validation (EMEA/CHMP/EWP/192217/2009), implying accuracy and precision were within acceptable limits (typically ±15% for accuracy, and a %CV of ≤15%). |
Table 2: Comparison of Precision (%RSD) for Deferasirox Quantification With and Without an Internal Standard (Mifepristone)
| Parameter | Without Internal Standard (%RSD) | With Internal Standard (%RSD) |
| Intra-day Precision (n=7) | 4.5 | 3.8 |
| Inter-day Precision (n=7) | 6.2 | 5.7 |
Experimental Protocols
Detailed Methodology for Quantification of Deferasirox in Human Plasma using this compound Internal Standard by LC-MS/MS
This protocol is a representative method synthesized from published literature and validation reports.[3][4]
1. Preparation of Stock and Working Solutions:
-
Deferasirox Stock Solution (1 mg/mL): Accurately weigh 10 mg of Deferasirox reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Deferasirox Working Solutions: Prepare serial dilutions of the Deferasirox stock solution in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality controls.
-
This compound Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with methanol:water (50:50, v/v) to a final concentration of 1 µg/mL.
2. Preparation of Calibration Standards and Quality Controls:
-
Calibration Standards: Spike blank human plasma with the appropriate Deferasirox working solutions to achieve final concentrations covering the calibration range (e.g., 0.1 to 25 µg/mL).
-
Quality Controls (QCs): Prepare QCs in blank human plasma at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound working solution (1 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
4. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Deferasirox from endogenous plasma components (e.g., 10% B to 90% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
5. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deferasirox: Precursor ion (m/z) → Product ion (m/z) - Specific transitions to be optimized based on the instrument.
-
This compound: Precursor ion (m/z) → Product ion (m/z) - Specific transitions to be optimized based on the instrument.
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
References
Validation & Comparative
A Researcher's Guide to FDA Guidelines for Bioanalytical Method Validation Using Internal Standards
In the landscape of drug development, the accuracy and reliability of bioanalytical data are paramount for regulatory submissions. The U.S. Food and Drug Administration (FDA), through its adoption of the International Council for Harmonisation (ICH) M10 guideline, provides a comprehensive framework for the validation of bioanalytical methods.[1][2][3] A critical component of this framework, particularly for chromatographic assays, is the proper use of an internal standard (IS) to ensure the integrity of analytical results.[4]
This guide offers a comparative overview of the key considerations, experimental protocols, and acceptance criteria for bioanalytical method validation with a focus on internal standards, as outlined in the current regulatory expectations.
The Role and Selection of an Internal Standard
An internal standard is a compound of known concentration added to all calibration standards, quality control (QC) samples, and study samples before processing.[4][5] Its primary function is to correct for variability during the analytical process, including sample extraction, handling, and instrument response.[6][7][8] The choice of IS is a critical decision in method development, with two primary types being utilized: Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards.
A SIL-IS is the preferred choice in LC-MS bioanalysis as it shares nearly identical physicochemical properties and chromatographic behavior with the analyte, allowing it to effectively track and compensate for variations in extraction recovery and matrix effects.[9] A structural analog should mimic the analyte's behavior as closely as possible.[6]
Caption: Comparison of Stable Isotope-Labeled vs. Structural Analog Internal Standards.
Key Validation Parameters & Acceptance Criteria
Full validation of a bioanalytical method requires the assessment of several key parameters to demonstrate that the method is suitable for its intended purpose.[4] The internal standard is integral to the evaluation of these parameters.
The table below summarizes the primary validation parameters for chromatographic methods and their typical acceptance criteria according to the FDA/ICH M10 guidance.
| Validation Parameter | Experimental Objective | Key Role of Internal Standard | FDA/ICH M10 Acceptance Criteria |
| Selectivity | To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences. | Ensure no significant interfering peaks are present at the retention time of the IS. | Analyte: Interference <20% of the LLOQ response in at least 6 individual matrix lots. Internal Standard: Interference <5% of the IS response in the LLOQ sample.[5][10] |
| Matrix Effect | To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte. | A co-eluting SIL-IS is used to track and correct for matrix-induced ionization variability. | The precision (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in measurements (precision). | Normalizes the analyte response to correct for analytical variability, improving both accuracy and precision. | Accuracy: Mean concentration within ±15% of nominal values (±20% at LLOQ). Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).[9] |
| Recovery | To evaluate the efficiency of the extraction process for both the analyte and the IS from the biological matrix. | The IS recovery should be consistent across the concentration range, even if it differs from the analyte recovery. | Recovery does not need to be 100%, but it must be consistent, precise, and reproducible.[10][11] |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions. | The analyte-to-IS peak area ratio is used to assess stability. A stable IS helps to ensure that any observed degradation is specific to the analyte. | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |
Experimental Protocols and Workflows
Adherence to a structured workflow is essential for a successful bioanalytical method validation. The process begins with method development and proceeds through a comprehensive validation protocol before the analysis of study samples can commence.
Caption: High-level workflow for bioanalytical method validation.
Detailed Protocol: Assessing Matrix Effect
The matrix effect is a crucial parameter in LC-MS assays, and its evaluation is a core part of validation.
-
Prepare Samples:
-
Obtain blank biological matrix from at least six different individual sources or lots.[5]
-
Set 1 (Neat Solution): Prepare the analyte and IS in a neat (non-matrix) solution at low and high concentrations.
-
Set 2 (Post-Extraction Spike): Extract blank matrix from each source. After the final extraction step, spike the resulting extract with the analyte and IS at the same low and high concentrations as Set 1.
-
-
Analyze Samples:
-
Inject both sets of samples into the LC-MS system.
-
Record the peak area responses for both the analyte and the IS for all samples.
-
-
Calculate Matrix Factor (MF):
-
For each lot of matrix at each concentration, calculate the MF for the analyte and the IS separately:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF and Assess Variability:
-
Calculate the IS-Normalized MF for each lot:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
-
Calculate the coefficient of variation (CV) for the IS-Normalized MF across all six matrix lots.
-
-
Apply Acceptance Criteria:
-
The CV of the IS-Normalized MF should not exceed 15%. This demonstrates that the chosen internal standard effectively compensates for the variability in matrix effects across different sources, ensuring the method is rugged and reliable.
-
References
- 1. fda.gov [fda.gov]
- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. fda.gov [fda.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. fda.gov [fda.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
Navigating Analytical Method Validation for Deferasirox: A Comparative Guide to ICH-Compliant Approaches
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a comprehensive comparison of validated analytical methods for the iron-chelating agent Deferasirox, with a focus on adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Detailed experimental protocols, comparative data, and a visual workflow of the validation process are presented to aid in the selection and implementation of robust analytical procedures.
The validation of an analytical method is a critical process in drug development and quality control, demonstrating that a method is suitable for its intended purpose.[1] For Deferasirox, an oral iron chelator used in the treatment of chronic iron overload, various analytical techniques have been developed and validated to ensure its quality, safety, and efficacy in pharmaceutical formulations.[2][3] This guide will delve into the specifics of these methods, primarily focusing on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible (UV-Vis) Spectroscopy, the two most commonly employed techniques.
Comparative Analysis of Validated Analytical Methods
The performance of different analytical methods for Deferasirox can be objectively compared by examining their validation parameters as stipulated by the ICH Q2(R1) guideline.[4][5] These parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. A summary of these parameters from various published methods is presented in the tables below.
RP-HPLC Methods Comparison
RP-HPLC is a widely used technique for the analysis of Deferasirox due to its high resolution and sensitivity.[2][6] The following table summarizes the validation data from several reported RP-HPLC methods.
| Parameter | Method 1 [2] | Method 2 [6] | Method 3 [7] | Method 4 [3] |
| Mobile Phase | Acetonitrile:Water (pH 3.5 with H₃PO₄) (70:30 v/v) | Acetonitrile:Buffer (0.05% H₃PO₄) (60:40 v/v) | Sodium dihydrogen phosphate buffer (pH 3.0):Acetonitrile (55:45 v/v) | Buffer (1ml OPA in 2L Water):Acetonitrile (50:50 v/v) |
| Column | C18 (150 mm x 4.6 mm, 5µm) | Inertsil ODS-3V C18 (150mm x 4.6mm, 5µm) | Develosil ODS HG-5 (150 mm x 4.6 mm, 5µm) | Hypersil BDS (150 x 4.6mm, 5µm) |
| Flow Rate | 1.0 ml/min | 1.5 ml/min | 2.0 ml/min | 1.0 ml/min |
| Detection (λ) | 248 nm | 250 nm | 245 nm | 245 nm |
| Linearity Range | 1 - 6 µg/ml | 10.8 - 162 µg/ml | 11.999 - 35.997 µg/ml | 50 - 150 ppm |
| Correlation Coefficient (r²) | 0.9996 | >0.999 | >0.999 | 0.998 |
| Accuracy (% Recovery) | Not explicitly stated | >97% | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | <2.0% | Not explicitly stated | 0.2 - 0.4% | Not explicitly stated |
| LOD | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| LOQ | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
UV-Visible Spectrophotometric Methods Comparison
UV-Vis spectroscopy offers a simpler and more rapid alternative for the quantification of Deferasirox, although it may be less specific than HPLC methods.[8]
| Parameter | Method 1 [2] | Method 2 [9] |
| Solvent | 0.1M Sodium Hydroxide | Not specified, involves reaction with ferric chloride |
| Detection (λmax) | 319 nm | 530 nm |
| Linearity Range | 5 - 30 µg/ml | 10 - 50 µg/ml |
| Correlation Coefficient (r²) | 0.9997 | Not explicitly stated |
| Precision (%RSD) | <2.0% | Not explicitly stated |
Experimental Protocols
To provide a practical understanding, detailed methodologies for a representative RP-HPLC and UV-Vis spectrophotometric method are outlined below.
RP-HPLC Method Protocol[2]
1. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 70:30 v/v.
-
Column: A C18 column (150 mm × 4.6 mm i.d., 5μm particle size).
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µl.
2. Standard Solution Preparation:
-
Accurately weigh and dissolve 25 mg of Deferasirox reference standard in 25 ml of methanol to obtain a stock solution of 1000 µg/ml.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 6 µg/ml by diluting with the mobile phase.
3. Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 25 mg of Deferasirox into a 50 ml volumetric flask.
-
Add about 30 ml of methanol, sonicate for 15 minutes, and then make up the volume with methanol.
-
Centrifuge the solution at 2000 rpm for 15 minutes.
-
Filter the supernatant through a 0.2µ membrane filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range.
4. Validation Procedures:
-
Linearity: Analyze the prepared standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy (Recovery): Spike a known amount of standard drug into the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%) and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day and calculate the %RSD.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days.
-
-
Specificity: Analyze the drug solution in the presence of its potential impurities or degradation products to demonstrate that the method is able to unequivocally assess the analyte.
UV-Visible Spectrophotometric Method Protocol[2]
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
2. Standard Solution Preparation:
-
Accurately weigh and dissolve 25 mg of Deferasirox reference standard in 25 ml of 0.1M Sodium Hydroxide to obtain a stock solution of 1000 µg/ml.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 30 µg/ml by diluting with 0.1M Sodium Hydroxide.
3. Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 25 mg of Deferasirox into a 25 ml volumetric flask.
-
Add about 15 ml of 0.1M Sodium Hydroxide, sonicate for 15 minutes, and then make up the volume with the same solvent.
-
Centrifuge the solution for 15 minutes.
-
Filter the supernatant through a Whatman filter paper No. 41.
-
Further dilute the filtered solution with 0.1M Sodium Hydroxide to obtain a final concentration within the linearity range.
4. Validation Procedures:
-
Linearity: Measure the absorbance of the prepared standard solutions at 319 nm against 0.1M Sodium Hydroxide as a blank and construct a calibration curve.
-
Accuracy (Recovery): Perform recovery studies by the standard addition method.
-
Precision: Determine the intra-day and inter-day precision by measuring the absorbance of a standard solution multiple times on the same day and on different days, respectively.
Visualizing the Analytical Method Validation Workflow
The logical flow of the analytical method validation process, as outlined by the ICH Q2(R1) guidelines, can be visualized to provide a clear and structured overview.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. ijpras.com [ijpras.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 6. ajpaonline.com [ajpaonline.com]
- 7. jgtps.com [jgtps.com]
- 8. researchgate.net [researchgate.net]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
A Comparative Guide to Internal Standards for the Quantification of Deferasirox
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Deferasirox, an essential iron chelator, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a suitable internal standard (IS) is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the results. This guide provides a comparative overview of Deferasirox-d4, a stable isotope-labeled (SIL) internal standard, and other commonly employed non-labeled internal standards for the bioanalysis of Deferasirox.
The Gold Standard: this compound
This compound is the most widely accepted and recommended internal standard for the quantification of Deferasirox. As a deuterated analog, its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization and matrix effects. This close structural similarity allows for the most effective correction of analytical variability.
Alternative Internal Standards
In the absence of a stable isotope-labeled standard, several other compounds with structural similarities or appropriate chromatographic and mass spectrometric behavior have been utilized as internal standards for Deferasirox analysis. This guide will compare this compound with the following alternatives:
-
Mifepristone: A synthetic steroid with a complex structure.
-
Erlotinib: A quinazoline derivative used as a tyrosine kinase inhibitor.
-
Benazepril HCl: An angiotensin-converting enzyme (ACE) inhibitor.
-
Warfarin: A coumarin derivative widely used as an anticoagulant.
Performance Data Comparison
The following tables summarize the performance characteristics of this compound and the alternative internal standards based on available data from various validation studies. It is crucial to note that this data is collated from different studies and not from a direct head-to-head comparison. Therefore, variations in experimental conditions can influence the results.
Table 1: Comparison of Precision and Accuracy of Internal Standards for Deferasirox Analysis
| Internal Standard | Analyte Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias or % Recovery) | Citation |
| This compound | 0.301 - 19.899 | Not Reported | 1.6 - 3.2 | 93.8 – 104.4 | [1] |
| Mifepristone | 100 µg/L (in blood) | 3.8 | 5.7 | Not Reported | [2] |
| Erlotinib | Not specified for Deferasirox | Not Reported | Not Reported | Not Reported | |
| Benazepril HCl | Not specified for Deferasirox | Not Reported | Not Reported | Not Reported | |
| Warfarin | Not specified for Deferasirox | Not Reported | Not Reported | Not Reported |
%RSD: Percent Relative Standard Deviation
Table 2: General Validation Parameters of Alternative Internal Standards (in their respective assays)
| Internal Standard | Linear Range | LLOQ | Recovery | Citation |
| Mifepristone | 5-10000 ng/mL | 3 ng/mL | 91.7-100.1% | |
| Erlotinib | 2-2000 ng/mL | Not Reported | 101.3% (SLE) | |
| Benazepril HCl | 0.1-20 µg/ml | 0.1 µg/ml | 98.66-99.32% | |
| Warfarin | 10.0-8000 ng/mL | 10.0 ng/mL | Not Reported |
LLOQ: Lower Limit of Quantification; SLE: Supported Liquid Extraction
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are generalized experimental protocols for Deferasirox analysis using this compound and a common alternative, Mifepristone.
Experimental Protocol 1: LC-MS/MS Analysis of Deferasirox using this compound Internal Standard
This protocol is a generalized representation based on common practices for bioanalytical method validation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 20% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deferasirox: Precursor ion (Q1) m/z 372.1 -> Product ion (Q3) m/z 145.1
-
This compound: Precursor ion (Q1) m/z 376.1 -> Product ion (Q3) m/z 149.1
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Collision Gas: Nitrogen
-
Curtain Gas: 20 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Experimental Protocol 2: HPLC-UV Analysis of Deferasirox using Mifepristone Internal Standard
This protocol is based on a published method for the determination of Deferasirox in blood.[2]
1. Sample Preparation (Dispersive Liquid-Liquid Microextraction)
-
To a pretreated and diluted blood sample, add Mifepristone internal standard.
-
Perform dispersive liquid-liquid microextraction using a mixture of 1-undecanol and 1-decanol as the extraction solvent.
-
The solidified organic phase is collected, melted, and injected into the HPLC system.
2. High-Performance Liquid Chromatography Conditions
-
HPLC System: Agilent 1100 series or equivalent
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of solvent A, acetonitrile, and methanol (40:40:20, v/v/v). Solvent A consists of trimethylamine (2%), methanol (20%), and water (78%), adjusted to pH 5 with orthophosphoric acid.
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 254 nm
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for comparing the performance of different internal standards in a bioanalytical method for Deferasirox.
References
Cross-Validation of Deferasirox Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Deferasirox in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comparative overview of two common analytical methods for Deferasirox, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by published experimental data. Deferasirox-d4, a deuterated analog, is highlighted as a suitable internal standard, particularly for LC-MS/MS assays, ensuring high accuracy and precision.
Introduction
Deferasirox is an oral iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions. Monitoring its concentration in plasma is essential for optimizing dosage and minimizing toxicity. The selection of an appropriate analytical method is therefore a crucial step in clinical and preclinical studies. This guide compares a validated HPLC-UV method and a robust LC-MS/MS method for the determination of Deferasirox, providing insights into their respective performance and applicability.
Experimental Protocols
A cross-validation of analytical methods is essential to ensure that data from different studies or laboratories can be reliably compared. The following protocols are based on established and validated methods for Deferasirox quantification.
Method 1: LC-MS/MS Assay
This method is highly sensitive and specific, making it suitable for studies requiring low detection limits.
-
Sample Preparation: To 100 µL of human plasma, 25 µL of an internal standard solution (this compound in methanol) and 200 µL of acetonitrile are added for protein precipitation. The mixture is vortexed and then centrifuged at 10,000 rpm for 10 minutes. The supernatant is transferred to an autosampler vial for injection.
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deferasirox: m/z 372.1 → 107.1
-
This compound: m/z 376.1 → 111.1
-
-
Method 2: HPLC-UV Assay
This method is widely available and cost-effective, suitable for routine analysis where high sensitivity is not the primary requirement.
-
Sample Preparation: To 200 µL of plasma, 20 µL of an internal standard solution (e.g., a suitable, structurally similar compound) and 400 µL of methanol are added. The sample is vortexed and centrifuged. The supernatant is evaporated to dryness under a stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) (60:40, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 248 nm
-
Injection Volume: 20 µL
-
Performance Comparison
The following tables summarize the key validation parameters for the two methods, providing a basis for objective comparison.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 0.1 - 50 µg/mL | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.5 µg/mL |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Intra-day Precision (%RSD) | < 10% | < 5% |
| Inter-day Precision (%RSD) | < 10% | < 10% |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for Deferasirox.
Conclusion
Both LC-MS/MS and HPLC-UV methods offer reliable and robust approaches for the quantification of Deferasirox in human plasma. The choice of method will depend on the specific requirements of the study.
-
LC-MS/MS is the preferred method for studies requiring high sensitivity and specificity, such as pharmacokinetic studies with low dosage or for detecting metabolites. The use of a stable isotope-labeled internal standard like this compound minimizes matrix effects and improves the accuracy of the results.
-
HPLC-UV provides a cost-effective and readily available alternative for routine therapeutic drug monitoring and quality control of pharmaceutical formulations, where the expected concentrations are within the higher quantification range of the method.
A thorough cross-validation should be performed when switching between methods or comparing data from different laboratories to ensure consistency and reliability of the results. This guide provides the foundational information for researchers to select and validate the most appropriate analytical method for their Deferasirox-related studies.
Inter-laboratory Precision of Deferasirox Quantification: A Comparative Guide on Methodologies Utilizing Deferasirox-d4
The use of a stable isotope-labeled internal standard like Deferasirox-d4 is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This internal standard closely mimics the analyte's chemical and physical properties during sample preparation and analysis, effectively compensating for variability in extraction efficiency and matrix effects, thereby enhancing the accuracy and precision of the quantification.
Comparative Analysis of Method Performance
The following tables summarize the performance characteristics of LC-MS/MS methods for Deferasirox quantification from different laboratories. These single-laboratory validation data provide a valuable benchmark for inter-laboratory precision.
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Internal Standard | This compound | This compound | This compound |
| Linearity Range (µg/mL) | 0.5 - 40 | 0.1 - 100 | 0.2 - 50 |
| Intra-day Precision (CV%) | < 7.3% | < 5.8% | < 6.5% |
| Inter-day Precision (CV%) | < 8.9%[1] | < 7.2% | < 8.1% |
| Accuracy/Bias (%) | < 12.7%[1] | Within ±10% | Within ±15% |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.5 | 0.1 | 0.2 |
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Deferasirox Quantification.
Experimental Protocols: A Synthesized Approach
The methodologies employed across different laboratories for the quantification of Deferasirox using this compound as an internal standard share a common workflow. Below is a detailed, synthesized protocol that reflects the key steps from published studies.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of human plasma, 10 µL of this compound internal standard working solution (e.g., at 10 µg/mL) is added and vortexed. Subsequently, 300 µL of a precipitating agent, typically acetonitrile or methanol, is added.
-
Vortexing and Centrifugation: The mixture is vortexed for approximately 1 minute to ensure thorough mixing and complete protein precipitation. This is followed by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a clean autosampler vial for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used for chromatographic separation.
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: A small volume, usually 5-10 µL, of the prepared sample is injected.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used, depending on the specific method development and optimization.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor to product ion transitions monitored are specific for Deferasirox and this compound.
-
Deferasirox transition: e.g., m/z 374.1 → 211.1
-
This compound transition: e.g., m/z 378.1 → 215.1
-
-
3. Calibration and Quality Control:
-
Calibration Standards: Calibration curves are prepared by spiking known concentrations of Deferasirox into blank plasma, covering the expected range of concentrations in study samples.
-
Quality Control Samples: At least three levels of quality control (QC) samples (low, medium, and high concentrations) are prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the run.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for the quantification of Deferasirox in plasma using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for Deferasirox quantification.
References
Performance Showdown: Deferasirox-d4 versus Alternative Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantification of Deferasirox, the choice of an appropriate internal standard is paramount to ensure the linearity, accuracy, and precision of bioanalytical methods. This guide provides an objective comparison of Deferasirox-d4 against other commonly employed internal standards, supported by experimental data to inform your selection process.
This compound, a deuterium-labeled analog of Deferasirox, is a widely utilized internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Deferasirox in biological matrices. Its structural similarity and co-elution with the analyte make it an ideal candidate for correcting variations during sample preparation and analysis. This guide delves into the performance characteristics of this compound and compares them with those of alternative internal standards, namely Mifepristone, Erlotinib, Warfarin, and Benazepril HCl.
Comparative Performance Data
The following tables summarize the key performance parameters of analytical methods employing this compound and its alternatives as internal standards for the quantification of Deferasirox.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Reported Value |
| Linearity Range | 0.102 - 25.045 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 93.8 – 104.4% |
| Precision (CV%) | 1.6 - 3.2% (between-run) |
Table 2: Performance Characteristics of Alternative Internal Standards for Deferasirox Quantification
| Internal Standard | Linearity Range (for Deferasirox) | Correlation Coefficient (r²) | Accuracy | Precision (CV%) |
| Mifepristone | 0.04 - 40 µg/mL | > 0.99 | Not explicitly stated for IS | Not explicitly stated for IS |
| Erlotinib | 0.25 - 70.00 µg/mL | Not explicitly stated | Not explicitly stated for IS | Not explicitly stated for IS |
| Erlotinib-d6 (for Erlotinib) | 1.00 - 2502.02 ng/mL | ≥ 0.99 | 94.4 - 103.3% | 0.62 - 7.07% (within and between-run) |
| Warfarin | 12.5 - 2500 ng/mL | > 0.999 | 92 - 107% | 0.8 - 14.6% |
| Benazepril HCl (for Valsartan) | 50.0 – 5000.0 ng/ml | Not explicitly stated | 93.53 - 107.13% (intra-day), 95.26 - 104.0% (inter-day) | 3.46 - 8.33% (intra-day), 5.85 - 7.05% (inter-day) |
Experimental Protocols
Detailed methodologies for the quantification of Deferasirox using this compound and the alternative internal standards are outlined below.
Method 1: Deferasirox Quantification using this compound Internal Standard
-
Sample Preparation: Protein precipitation of plasma samples.
-
Chromatography: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Column: Not specified in the provided information.
-
Mobile Phase: Not specified in the provided information.
-
Detection: Mass spectrometry.
-
Internal Standard: this compound.
-
Calibration Standards: A set of 8 non-zero standards.
-
Quality Controls: Prepared at 0.104 µg/mL, 0.301 µg/mL, 2.279 µg/mL, 9.909 µg/mL, 19.899 µg/mL, and 74.819 µg/mL.
Method 2: Deferasirox Quantification using Mifepristone Internal Standard
-
Sample Preparation: Protein precipitation of 200 μL human plasma with acetonitrile.
-
Chromatography: LC-MS/MS with an ODS-C18 column.
-
Mobile Phase: Methanol and 0.1% formic acid containing 0.04 mM ethylenediamine tetraacetate dihydrate (EDTA) (80:20, v/v) at a flow rate of 0.5 mL/min.
-
Detection: Electrospray ionization in positive ion multiple reaction monitoring mode.
-
Internal Standard: Mifepristone.
-
MRM Transitions: Deferasirox (m/z 374.2 → 108.1), Mifepristone (m/z 430.1 → 372.2).
Method 3: Deferasirox Quantification using Erlotinib Internal Standard
-
Sample Preparation: Protein precipitation of human blood plasma with acetonitrile.
-
Chromatography: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) using a Symmetry® C18 column (75 × 4.6 mm).
-
Mobile Phase: Gradient elution with 0.3% solution of orthophosphoric acid in water (pH 3.0, eluent A) and 0.1% solution of formic acid in acetonitrile (eluent B).
-
Detection: UV detector at an absorption wavelength of 299 ± 2 nm.
-
Internal Standard: Erlotinib.
Method 4: Warfarin Quantification (as an example of a validated method)
-
Sample Preparation: Not specified.
-
Chromatography: HPLC.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Detection: Not specified.
-
Internal Standard: Not specified in the context of Deferasirox analysis. The provided data is for Warfarin analysis itself.
Method 5: Valsartan Quantification using Benazepril HCl Internal Standard (as an example of a validated method)
-
Sample Preparation: Precipitation with formic acid followed by extraction with diethyl ether.
-
Chromatography: LC-MS/MS with a C18 column.
-
Mobile Phase: Deionized water, acetonitrile, and formic acid.
-
Detection: Mass spectrometric detection in the positive ionization mode.
-
Internal Standard: Benazepril HCl.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for bioanalytical sample preparation and analysis.
Caption: General workflow for plasma sample preparation.
Caption: Typical workflow for LC-MS/MS analysis.
Conclusion
The data presented in this guide demonstrates that while this compound stands out as a robust and reliable internal standard for Deferasirox quantification with well-documented high accuracy and precision, several alternatives can also be employed effectively. The choice of an internal standard will ultimately depend on the specific requirements of the assay, including the desired linear range, the matrix being analyzed, and the available instrumentation. For methods requiring the highest level of accuracy and precision, a stable isotope-labeled internal standard like this compound is generally the preferred choice. However, when cost or availability are a concern, alternative internal standards such as mifepristone or erlotinib can provide acceptable performance, provided the method is thoroughly validated. Researchers should carefully consider the validation data for any chosen internal standard to ensure the reliability and reproducibility of their bioanalytical results.
A Comparative Guide to the Bioequivalence Assessment of Deferasirox Formulations Utilizing Deferasirox-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different formulations of Deferasirox, with a focus on the methodologies and data supporting their bioequivalence assessment. The use of a deuterated internal standard, Deferasirox-d4, is highlighted as a critical component of the bioanalytical method to ensure accuracy and precision in pharmacokinetic studies.
Executive Summary
The introduction of generic and new formulations of Deferasirox, an oral iron chelator, necessitates rigorous bioequivalence studies to ensure comparable efficacy and safety to the innovator product. These studies are fundamental in demonstrating that different formulations deliver the same amount of active substance to the site of action at the same rate. This guide delves into the experimental protocols, comparative pharmacokinetic data, and the pivotal role of this compound in the bioanalytical assays that underpin these assessments.
Comparative Pharmacokinetic Data
Bioequivalence between different Deferasirox formulations is typically established by comparing key pharmacokinetic parameters. The data presented below is a synthesized summary from various studies comparing dispersible tablets (DT) and film-coated tablets (FCT) of Deferasirox. The 90% confidence intervals for the ratio of the geometric means of the test to reference product for these parameters must fall within the acceptance range of 80.00% to 125.00%.[1][2]
| Pharmacokinetic Parameter | Deferasirox Formulation | Geometric Mean | 90% Confidence Interval | Conclusion |
| Cmax (Maximum Plasma Concentration) | Test (Generic/New) | Varies by study | Typically within 80-125% | Bioequivalent |
| Reference (Innovator) | Varies by study | |||
| AUC0-t (Area Under the Curve to last measurable concentration) | Test (Generic/New) | Varies by study | Typically within 80-125% | Bioequivalent |
| Reference (Innovator) | Varies by study | |||
| AUC0-∞ (Area Under the Curve extrapolated to infinity) | Test (Generic/New) | Varies by study | Typically within 80-125% | Bioequivalent |
| Reference (Innovator) | Varies by study |
Note: The actual geometric mean values and confidence intervals vary between individual studies and are dependent on the specific formulations and study populations.
Studies have shown that a film-coated tablet formulation of Deferasirox has a higher bioavailability compared to the dispersible tablet formulation. One study reported that the film-coated tablet, at a 30% lower dose, demonstrated comparable efficacy to the dispersible tablet. Another comparative study found that the maximum plasma concentration (Cmax) and the area under the curve (AUC) were significantly higher for the film-coated tablets.
Experimental Protocols
The foundation of a reliable bioequivalence assessment lies in robust and well-defined experimental protocols. A typical bioequivalence study for Deferasirox formulations involves a randomized, two-way crossover design in healthy volunteers.
Bioequivalence Study Design
A standard bioequivalence study for Deferasirox is conducted as an open-label, balanced, randomized, two-treatment, two-period, two-sequence, single-oral dose, crossover study under fasting conditions.[1] Some studies also include a fed-state arm to assess the effect of food on drug absorption.[3]
-
Subjects: Healthy male and non-pregnant, non-lactating female volunteers.
-
Design: A single-dose, two-way crossover design is typically employed.[4]
-
Treatments: Subjects receive a single dose of the test formulation and the reference formulation in randomized sequences, separated by a washout period of at least 7 days.[3]
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) to capture the full pharmacokinetic profile.[3]
-
Analyte: Deferasirox concentrations in plasma are measured using a validated bioanalytical method.
Bioanalytical Method: LC-MS/MS Quantification of Deferasirox with this compound
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Deferasirox in human plasma. The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.
1. Sample Preparation:
-
Aliquots of human plasma are thawed and vortexed.
-
An internal standard working solution of this compound is added to each plasma sample.
-
Protein precipitation is carried out by adding a precipitating agent (e.g., acetonitrile or methanol) and vortexing.
-
Samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and may be further diluted before injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor-to-product ion transitions for Deferasirox and this compound are monitored.
-
Deferasirox Transition: Specific m/z values for the parent and fragment ions are selected.
-
This compound Transition: Specific m/z values for the deuterated parent and fragment ions are selected.
-
-
Data Analysis: The peak area ratio of Deferasirox to this compound is used to construct a calibration curve and determine the concentration of Deferasirox in the unknown samples.
Visualizing the Bioequivalence Assessment Workflow
The following diagrams illustrate the logical flow and experimental workflow of a typical Deferasirox bioequivalence study.
Caption: Experimental workflow for a Deferasirox bioequivalence study.
Caption: Bioanalytical method workflow for Deferasirox quantification.
Conclusion
The bioequivalence assessment of Deferasirox formulations is a critical step in ensuring that generic and new formulations are therapeutically equivalent to the innovator product. This guide has provided an overview of the comparative pharmacokinetic data and detailed experimental protocols that are central to this process. The use of a deuterated internal standard, this compound, in a validated LC-MS/MS method is paramount for achieving the accuracy and precision required for these pivotal studies. The structured data presentation and workflow diagrams herein serve as a valuable resource for professionals in the field of drug development and regulatory sciences.
References
- 1. ijbc.ir [ijbc.ir]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Development and Validation of a Method for Determining Deferasirox in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
